Technical Documentation Center

4-bromo-7-fluoro-1-methyl-1H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-bromo-7-fluoro-1-methyl-1H-indazole
  • CAS: 2090912-84-6

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Profiling of 4-Bromo-7-fluoro-1-methyl-1H-indazole in Targeted Drug Discovery

As a Senior Application Scientist in medicinal chemistry, I frequently encounter scaffolds that serve as the backbone for next-generation therapeutics. Among these, 4-bromo-7-fluoro-1-methyl-1H-indazole has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter scaffolds that serve as the backbone for next-generation therapeutics. Among these, 4-bromo-7-fluoro-1-methyl-1H-indazole has emerged as a highly privileged building block. This in-depth technical guide deconstructs the structural rationale, mechanistic utility, and synthetic methodologies associated with this molecule, providing a self-validating framework for researchers developing novel kinase inhibitors and targeted oncology agents.

Physicochemical Profiling & Structural Rationale

Before deploying a building block in a high-throughput synthesis campaign, it is critical to understand its fundamental properties and the causality behind its specific substitution pattern.

Quantitative Data Summary
PropertyValue
Chemical Name 4-bromo-7-fluoro-1-methyl-1H-indazole
CAS Number 2090912-84-6[1]
Molecular Formula C8H6BrFN2[2]
Molecular Weight 229.05 g/mol [3]
SMILES Cn1ncc2c(Br)ccc(F)c21
InChI Key MKFPYZJYAULDHU-UHFFFAOYSA-N[2]
Physical Form Solid (Standard Purity: ≥97%)[2]
GHS Hazard Codes H302, H315, H319 (Harmful if swallowed; Skin/Eye irritant)[2]
The Causality of the Substitution Pattern

The architecture of 4-bromo-7-fluoro-1-methyl-1H-indazole is meticulously designed for late-stage functionalization and optimal target engagement:

  • The Indazole Core: Acts as a bioisostere for indole and benzimidazole. It is a premier hinge-binding motif in kinase ATP pockets.

  • N1-Methylation (The Tautomeric Lock): Unsubstituted 1H-indazoles exist in a dynamic tautomeric equilibrium with their 2H-isomers[4]. This flux complicates structure-activity relationship (SAR) models. Methylation at the N1 position permanently locks the molecule in the 1H-conformation, dictating a predictable hydrogen-bond acceptor vector via the N2 atom.

  • C4-Bromination (The Diversification Handle): The bromine atom at the 4-position acts as an electrophilic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows chemists to rapidly append aryl or heteroaryl groups to probe the deep selectivity pockets of kinases[5].

  • C7-Fluorination (Metabolic & Conformational Control): The highly electronegative fluorine atom lowers the pKa of the adjacent indazole nitrogens and blocks primary sites of CYP450-mediated oxidative metabolism. Furthermore, it introduces a strong dipole that influences the torsional angle of the molecule when bound to a protein target.

Mechanistic Role in Drug Discovery: Kinase Inhibition

Indazole derivatives are widely documented as potent inhibitors of atypical and understudied protein kinases. For instance, functionalized indazoles have shown exceptional efficacy as inhibitors of PKMYT1 (a kinase involved in DNA damage response and cell cycle regulation)[5] and Haspin/Clk4 (kinases overexpressed in various cancers)[6].

The mechanism relies on competitive binding within the ATP pocket. The locked N1-methyl indazole core anchors to the kinase hinge region via hydrogen bonding, while the functional groups appended at the C4 position extend into the hydrophobic selectivity pocket, preventing native ATP binding and halting downstream substrate phosphorylation.

KinasePathway Indazole Indazole Derivative (4-bromo-7-fluoro-1-methyl-1H-indazole core) Kinase Target Kinase (e.g., PKMYT1, Haspin) Indazole->Kinase Competitive Binding ATP ATP Binding Pocket Indazole->ATP Occupies Pocket Kinase->ATP Native Substrate Phosphorylation Substrate Phosphorylation (Blocked) Kinase->Phosphorylation Inhibition CellCycle Cell Cycle Arrest / Apoptosis Phosphorylation->CellCycle Downstream Effect

Caption: Logical flow of ATP-competitive kinase inhibition driven by the indazole scaffold.

Synthetic Methodology & Workflow

The primary challenge in synthesizing 4-bromo-7-fluoro-1-methyl-1H-indazole is the regioselective N-alkylation of the 4-bromo-7-fluoro-1H-indazole precursor. Alkylation of indazoles inherently yields a mixture of N1 and N2 isomers depending on the base, solvent, and electrophile used[4].

Self-Validating Protocol: Regioselective N1-Methylation

Objective: Maximize the yield of the thermodynamic N1-methyl product over the kinetic N2-methyl product.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 4-bromo-7-fluoro-1H-indazole (1.0 eq).

  • Solvent & Base Selection: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration). Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq).

    • Causality: K₂CO₃ is a mild base. Unlike Sodium Hydride (NaH), which generates a highly reactive "naked" indazolide anion leading to poor regiocontrol, K₂CO₃ operates under thermodynamic control, heavily favoring the less sterically hindered N1-alkylation.

  • Alkylation: Cool the suspension to 0 °C using an ice bath. Dropwise, add Iodomethane (MeI) (1.2 eq).

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The N1-methyl isomer typically runs slightly higher (less polar) than the N2-methyl isomer.

  • Quench & Extraction: Quench the reaction with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (to remove residual DMF), followed by brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to isolate the pure 4-bromo-7-fluoro-1-methyl-1H-indazole.

Synthesis SM Starting Material (4-bromo-7-fluoro-1H-indazole) Base Deprotonation (K2CO3, DMF, 0°C) SM->Base Alkylation Alkylation (MeI, RT, 4-6h) Base->Alkylation Monitoring In-Process Control (TLC / LC-MS) Alkylation->Monitoring Purification Purification (Silica Gel Chromatography) Monitoring->Purification Confirm Conversion Product Final Product (N1-Methyl Isomer Isolated) Purification->Product

Caption: Step-by-step synthetic workflow for the regioselective N1-methylation of indazole.

Experimental Validation & Analytical Characterization

To ensure scientific integrity, the synthesized batch must undergo rigorous analytical validation to confirm both purity and regiochemistry.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

    • Expected Readout: A single sharp peak at >97% UV purity (254 nm). The mass spectrum must show the characteristic bromine isotopic pattern (M and M+2 peaks of roughly equal intensity) at m/z [M+H]⁺ ≈ 229.0 and 231.0.

  • 1H-NMR & 2D NOESY (Nuclear Magnetic Resonance):

    • Method: 400 MHz, CDCl₃ or DMSO-d₆.

    • Self-Validating Regiochemistry: Standard 1H-NMR will show the N-methyl singlet around 4.0 ppm. To definitively prove N1-methylation over N2-methylation, a 2D NOESY experiment is mandatory. A spatial correlation (cross-peak) between the N-methyl protons and the C7-fluoro atom (or C7-proton if unfluorinated) confirms N1-alkylation. Conversely, a correlation with the C3-proton would indicate the undesired N2-isomer[4].

References

  • Title :2 Source : sigmaaldrich.com

  • Title :3 Source : bldpharm.com

  • Title :4 Source : benchchem.com

  • Title :5 Source : google.com

  • Title :6 Source : nih.gov

Sources

Exploratory

The Physicochemical Paradigm of 7-Fluoro Indazole Derivatives in Modern Drug Discovery

Executive Summary The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for indole and benzimidazole in drug design. However, the strategic introduction of a fluorin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for indole and benzimidazole in drug design. However, the strategic introduction of a fluorine atom at the C-7 position fundamentally alters the molecule's physicochemical and pharmacokinetic landscape. This technical whitepaper provides an in-depth analysis of 7-fluoro indazole derivatives, detailing how this specific substitution modulates pKa, optimizes lipophilicity, and fortifies metabolic stability to generate superior clinical candidates.

Physicochemical Impact of C-7 Fluorination

Electronic Effects and pKa Modulation

The highly electronegative fluorine atom exerts a profound inductive electron-withdrawing effect (-I effect) on the indazole ring system. In unsubstituted indazoles, the pyrazole nitrogens dictate the molecule's basicity.

Mechanistic Causality: The spatial proximity of the C-7 fluorine to the N-1 nitrogen significantly withdraws electron density from the basic center. This reduces the pKa of the indazole system compared to its non-fluorinated counterpart. Lowering the pKa of basic amines is a proven strategy to enhance passive membrane permeability and reduce lysosomal trapping, as a higher fraction of the drug remains un-ionized at physiological pH[1].

Lipophilicity (LogD) and Membrane Permeability

Fluorine substitution generally increases the lipophilicity (LogP) of aromatic systems due to the low polarizability and high hydrophobicity of the C-F bond[2].

Mechanistic Causality: While excessive lipophilicity can lead to poor aqueous solubility and high non-specific protein binding, the 7-fluoro substitution provides a finely tuned balance. It marginally increases LogD to improve lipid bilayer penetration without pushing the molecule into the highly lipophilic "brick dust" territory. This precise modulation is critical for optimizing oral bioavailability and central nervous system (CNS) exposure.

Metabolic Stability and Soft-Spot Shielding

One of the most critical applications of 7-fluoro indazoles is mitigating metabolic liabilities. Unsubstituted indazoles and 7-azaindoles are frequently susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO)[3].

Mechanistic Causality: The C-7 position is a known metabolic "soft spot" for oxidation. By replacing a vulnerable C-H bond with a highly robust C-F bond (bond dissociation energy ~116 kcal/mol), the site is sterically and electronically shielded from enzymatic attack. For example, in the optimization of influenza PB2 inhibitors (e.g., pimodivir analogs), replacing a 7-azaindole core with a 7-fluoro-indazole successfully mitigated CYP3A and AO-mediated metabolism, drastically improving the pharmacokinetic profile and extending the in vivo half-life[3].

Structural Dynamics and Target Engagement

Beyond physicochemical tuning, the 7-fluoro group can actively participate in target binding.

Mechanistic Causality: Although organic fluorine is generally a poor hydrogen bond acceptor, in highly constrained enzymatic pockets, the C(sp2)-F group can form critical stabilizing interactions. In the development of Factor Xa inhibitors, X-ray crystallography revealed that the 7-fluoroindazole scaffold acts as an amide carbonyl bioisostere. The 7-fluoro atom forms a direct hydrogen bond (2.9 Å) with the N-H of the Gly216 residue in the peptide backbone[4]. This highly complementary interaction contributed to a ~60-fold increase in inhibitory potency ( ΔΔG≈2.4 kcal/mol) compared to the non-fluorinated analog[4].

Comparative Physicochemical Data

The following table summarizes the quantitative shifts in physicochemical properties when transitioning from standard indazole/azaindole scaffolds to a 7-fluoro indazole system.

Physicochemical PropertyUnsubstituted Indazole7-Azaindole7-Fluoro IndazoleMechanistic Rationale
pKa (N1/N2) ~ 1.2 (Weakly Basic)~ 4.6 (Pyridine N)< 1.0 (Very Weak)Strong -I effect of C7-Fluorine withdraws electron density from N1.
Lipophilicity ( Δ LogP) BaselineLower than baseline+0.3 to +0.5Low polarizability and hydrophobic nature of the C-F bond.
Metabolic Stability Moderate (C7 oxidation)Poor (AO substrate)HighC-F bond is highly resistant to CYP450 and Aldehyde Oxidase cleavage.
H-Bonding Profile N1 (Donor), N2 (Acceptor)N1 (Donor), N7 (Acceptor)N1 (Donor), N2 (Acc), F (Weak Acc)Fluorine acts as a weak H-bond acceptor in highly constrained binding pockets.

Strategic Visualizations

G Lead Lead Compound (Indazole / 7-Azaindole) MetabolicLiability High In Vivo Clearance (CYP450 / AO Oxidation) Lead->MetabolicLiability PermeabilityIssue Suboptimal Permeability (High pKa / Ionization) Lead->PermeabilityIssue Intervention Scaffold Hopping: 7-Fluoro Indazole Substitution MetabolicLiability->Intervention PermeabilityIssue->Intervention Mech1 Block C7 Oxidation Site (C-F Bond Strength) Intervention->Mech1 Mech2 Inductive Electron Withdrawal (Lower N1 pKa) Intervention->Mech2 Mech3 Modulate Lipophilicity (Optimal LogD) Intervention->Mech3 Outcome Optimized Clinical Candidate (Enhanced Half-life & Exposure) Mech1->Outcome Mech2->Outcome Mech3->Outcome

Strategic workflow illustrating physicochemical optimization via 7-fluoro indazole substitution.

Workflow Synth Synthesis of 7-Fluoro MMP Microsomal HLM/MLM Incubation (Metabolic Stability) Synth->Microsomal Potentiometric Potentiometric Titration (pKa Determination) Synth->Potentiometric ShakeFlask Shake-Flask Method (LogD Profiling) Synth->ShakeFlask LCMS LC-MS/MS Quantification Microsomal->LCMS Data In Vitro-In Vivo Extrapolation Potentiometric->Data ShakeFlask->LCMS LCMS->Data

Self-validating experimental workflow for profiling the physicochemical properties of derivatives.

Self-Validating Experimental Protocols

To rigorously evaluate the physicochemical advantages of 7-fluoro indazoles, scientists must employ standardized, self-validating assays that isolate the specific impact of the fluorine atom.

Protocol 1: High-Throughput Microsomal Stability Assay (Clearance Determination)

Purpose: To validate the metabolic blocking effect of the 7-fluoro substitution against CYP450 and Aldehyde Oxidase degradation. Causality: Determining intrinsic clearance ( CLint​ ) allows researchers to predict in vivo hepatic clearance.

  • Preparation: Prepare 1 mM stock solutions of the 7-fluoro indazole test compound and its non-fluorinated Matched Molecular Pair (MMP) in DMSO.

  • Incubation Matrix: Dilute compounds to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the enzymatic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation Checkpoint: The assay must include a parallel run of a known high-clearance reference compound (e.g., Verapamil) to validate microsomal enzyme viability. The inclusion of the non-fluorinated MMP acts as an internal baseline to mathematically isolate the specific ΔCLint​ contributed by the C-7 fluorine.

Protocol 2: Potentiometric pKa Determination via Yasuda-Shedlovsky Extrapolation

Purpose: To quantify the electronic withdrawal effect of the C7-fluorine on the basicity of the indazole nitrogens. Causality: Because fluorinated indazoles often exhibit poor aqueous solubility at neutral pH, standard aqueous titrations fail. A co-solvent method is required to keep the analyte dissolved during the pH sweep.

  • Titration Setup: Dissolve the compound in a standardized aqueous co-solvent mixture (e.g., 0.15 M KCl in varying ratios of methanol/water).

  • Acid-Base Titration: Perform dual titrations (acidic to basic, and basic to acidic) using a highly precise automated titrator (e.g., Sirius T3) under a nitrogen atmosphere to prevent CO2 dissolution from skewing the pH.

  • Extrapolation: Plot the apparent pKa values against the dielectric constant of the solvent mixtures. Extrapolate the linear regression to 100% aqueous conditions to determine the true aqueous pKa.

  • Self-Validation Checkpoint: The automated titrator must first run a standardization titration with a known reference standard (e.g., potassium hydrogen phthalate) to validate electrode response. The Yasuda-Shedlovsky extrapolation must yield an R2>0.99 across at least three different co-solvent ratios to validate the accuracy of the aqueous pKa projection.

References

  • Discovery of Potent and Efficacious Influenza PB2 Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization: A Comparative Study Source: PubMed Central (PMC) URL:[Link]

Sources

Foundational

Role of 4-bromo indazoles in medicinal chemistry discovery

As a Senior Application Scientist in medicinal chemistry, I have witnessed firsthand how the strategic selection of heterocyclic scaffolds dictates the trajectory of a drug discovery program. Among these, the 4-bromo-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I have witnessed firsthand how the strategic selection of heterocyclic scaffolds dictates the trajectory of a drug discovery program. Among these, the 4-bromo-1H-indazole motif has emerged not merely as a passive building block, but as a privileged pharmacophore and a dynamic synthetic fulcrum.

This technical guide deconstructs the structural rationale, synthetic mechanics, and translational applications of 4-bromo indazoles, providing a comprehensive blueprint for drug development professionals.

Molecular Rationale: The Privileged Scaffold

The utility of 4-bromo-1H-indazole in medicinal chemistry is driven by a dual-purpose architecture. The 1H-indazole core acts as a bioisostere for indole and purine rings, providing exceptional hydrogen bond donor and acceptor capabilities. This makes it an ideal candidate for anchoring into the ATP-binding hinge region of various kinases [[1]]().

Simultaneously, the bromine atom at the C4 position serves two critical functions:

  • Pharmacodynamic Modulation : As a highly electronegative and polarizable halogen, bromine enhances the compound's lipophilicity, which directly impacts membrane permeability and oral bioavailability. Furthermore, it can participate in highly directional non-covalent interactions known as halogen bonding with backbone carbonyls in target proteins, significantly amplifying binding affinity 2.

  • Synthetic Vector : The C4-bromine provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing chemists to project solubilizing groups or selectivity-driving motifs directly into the solvent-exposed regions of a binding pocket 1.

G Core 4-Bromo-1H-indazole Core Indazole 1H-Indazole Motif (Hinge Binder) Core->Indazole Bromine C4-Bromine Atom (Synthetic Handle & Halogen Bond) Core->Bromine Kinase ATP Pocket Binding Indazole->Kinase Hydrogen Bonds CrossCoupling Suzuki/Buchwald Diversification Bromine->CrossCoupling Pd-Catalyzed Target Enhanced Target Affinity Bromine->Target Halogen Bonding

Caption: Pharmacophore logic of 4-bromoindazole dictating target affinity and synthetic utility.

Synthetic Mechanics: Unlocking C4 Functionalization

Historically, functionalizing the indazole core required N-protection (e.g., THP or Boc groups) to prevent catalyst poisoning by the basic nitrogen atoms. However, modern methodologies have demonstrated that unprotected 4-bromoindazoles can undergo direct Suzuki-Miyaura cross-coupling.

Causality in Reaction Design : The reactivity of 4-bromoindazole differs significantly from its 3-bromo or 5-bromo counterparts. The steric encumbrance imparted by the adjacent pyrazole ring at the C4 position can lead to product inhibition during the catalytic cycle 3. To overcome this high activation energy barrier for oxidative addition, microwave irradiation and highly active palladium pre-catalysts (like PdCl2(dppf)) are employed to force catalytic turnover before catalyst degradation occurs 4.

Self-Validating Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. In-process visual cues and analytical checkpoints ensure the integrity of the catalytic cycle.

Step 1: Reagent Preparation & Degassing

  • Action : In a microwave vial, combine 4-bromoindazole (1.0 eq), the desired boronic acid (1.5 eq), and potassium acetate (3.5 eq). Add a solvent mixture of 1,4-dioxane and water (4:1 v/v).

  • Causality : Degas the mixture by bubbling nitrogen for 10 minutes. Oxygen must be rigorously excluded; otherwise, the active Pd(0) species will rapidly oxidize to inactive Pd(II), permanently halting the reaction.

Step 2: Catalyst Loading

  • Action : Add PdCl2(dppf)·CH2Cl2 (0.05 eq) under a steady stream of nitrogen. Seal the vial immediately.

  • Validation : The solution should exhibit a deep red/orange hue. A rapid shift to black prior to heating indicates premature catalyst aggregation (Pd black formation).

Step 3: Microwave Irradiation

  • Action : Heat the reaction mixture in a microwave reactor at 145°C for 15–20 minutes.

  • Causality : Microwave heating provides uniform, rapid energy transfer, overcoming the steric hindrance at the C4 position and accelerating the oxidative addition step before the unprotected indazole nitrogen can coordinate and poison the palladium 4.

Step 4: Workup & In-Process Control

  • Action : Cool to room temperature. Filter the crude mixture through a pad of Celite, washing with ethyl acetate.

  • Validation : Perform an immediate LC-MS analysis of the filtrate. The disappearance of the 4-bromoindazole peak (distinctive 1:1 isotopic bromine pattern) and the emergence of the product mass validates successful reductive elimination.

G S1 1. Degas Solvents (Dioxane/H2O) S2 2. Add Pd Catalyst & Ligands S1->S2 S3 3. MW Irradiation (145°C) S2->S3 S4 4. Celite Filtration (Remove Pd(0)) S3->S4 S5 5. LC-MS & HPLC Validation S4->S5

Caption: Self-validating microwave-assisted Suzuki-Miyaura cross-coupling workflow.

Translational Applications: From Oncology to Neglected Diseases

The versatility of 4-bromoindazole extends far beyond simple kinase hinge-binding. It is utilized in the synthesis of complex tricyclic systems and repurposed for infectious diseases.

A. Oncology: The Discovery of AZD9833 (Camizestrant)

In the development of next-generation Selective Estrogen Receptor Degraders (SERDs), researchers required an orally bioavailable alternative to fulvestrant. The discovery of AZD9833 utilized 4-bromoindazole not for cross-coupling, but as a substrate for lithium-halogen exchange. Causality : Because the synthetic goal was to build an aliphatic linkage rather than an aryl-aryl bond, treating 4-bromoindazole with n-BuLi generated a highly nucleophilic lithiated intermediate. This was followed by reaction with a cyclic sulfamidate and a subsequent Pictet-Spengler cyclization to construct a rigid, trans-tricyclic indazole core that perfectly mimics the required estrogenic pharmacophore 5.

G Start 4-Bromoindazole Lithiation Lithiation & Alkylation (C4 Functionalization) Start->Lithiation n-BuLi Pictet Pictet-Spengler Cyclization (Tricyclic Core Formation) Lithiation->Pictet Acid Catalysis SERD AZD9833 (Camizestrant) (ERα Degrader) Pictet->SERD Buchwald Amination

Caption: Synthetic trajectory of AZD9833 leveraging the 4-bromoindazole scaffold.

B. Infectious Diseases: Human African Trypanosomiasis (HAT)

Due to the financial limitations of neglected tropical disease research, lead repurposing is a critical strategy. Recognizing the homology between human and parasitic kinases, researchers screened human kinase inhibitors against Trypanosoma brucei. 4-Bromoindazole derivatives (specifically benzoxazepinoindazoles) were synthesized via the Suzuki-Miyaura conditions described above. These compounds exhibited potent cidal activity against the parasite by exploiting structural nuances in the parasitic kinase ATP-binding pockets 4.

Quantitative Pharmacodynamic Data

The structural modifications enabled by the 4-bromoindazole scaffold yield remarkable potency across diverse therapeutic targets. The table below summarizes key quantitative data derived from recent drug discovery campaigns:

Compound / DerivativeTarget / ApplicationActivity / IC50Reference
Compound 112 (3-benzylindazole derivative)CDK8 (Oncology)53 nM[[6]]()
Compound 116 (1H-indazole amide)ERK1/2 (Oncology)9.3 ± 3.2 nM6
AZD9833 (Camizestrant) ERα (Breast Cancer)Orally Bioavailable SERD5
Benzoxazepinoindazole 11 T. brucei (HAT)Cidal (60% in vivo systemic cure)4

Conclusion

The 4-bromo-1H-indazole molecule is a masterclass in medicinal chemistry design. By combining a biologically privileged hinge-binding core with a highly tunable synthetic vector at the C4 position, it allows drug discovery professionals to rapidly navigate structure-activity relationships (SAR). Whether utilized in direct cross-coupling for kinase inhibitors or as a lithiated precursor for complex tricyclic SERDs, mastering the chemical behavior of 4-bromoindazole is essential for modern therapeutic development.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . National Institutes of Health (PMC).[Link]

  • Hit-to-lead optimization of benzoxazepinoindazoles as human African trypanosomiasis therapeutics . National Institutes of Health (PMC).[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . Journal of the American Chemical Society (ACS Publications). [Link]

  • Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist . Journal of Medicinal Chemistry (ACS Publications). [Link]

Sources

Exploratory

Thermodynamic and Empirical Solubility Profiling of 4-Bromo-7-fluoro-1-methyl-1H-indazole in Organic Solvents

Executive Summary In the landscape of modern medicinal chemistry and drug development, halogenated heterocyclic building blocks are indispensable. 4-Bromo-7-fluoro-1-methyl-1H-indazole (CAS: 2090912-84-6) [1] is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, halogenated heterocyclic building blocks are indispensable. 4-Bromo-7-fluoro-1-methyl-1H-indazole (CAS: 2090912-84-6) [1] is a highly specialized intermediate frequently utilized in the synthesis of kinase inhibitors and CNS-active agents. The strategic placement of a bromine atom at C4 and a fluorine atom at C7, combined with N1-methylation, creates a unique stereoelectronic profile.

For process chemists and formulation scientists, understanding the solubility profile of this compound in various organic solvents is not merely a matter of convenience—it is a critical parameter that dictates reaction kinetics, purification efficiency (e.g., crystallization), and overall process yield. This whitepaper provides an in-depth, causality-driven guide to the thermodynamic principles, experimental methodologies, and quantitative solubility profiling of 4-bromo-7-fluoro-1-methyl-1H-indazole.

Physicochemical Descriptors and Solvation Thermodynamics

To predict and understand the solubility of 4-bromo-7-fluoro-1-methyl-1H-indazole, we must first deconstruct its molecular architecture through the lens of solvation thermodynamics.

The Role of Halogenation and Methylation

The solubility of a solid in a solvent is fundamentally governed by the balance between the energy required to disrupt the crystal lattice ( ΔGsublimation​ ) and the energy released upon solvation ( ΔGsolvation​ )[3].

  • N1-Methylation: The addition of the methyl group at the N1 position eliminates the hydrogen-bond donor capacity typically inherent to 1H-indazoles. This drastically reduces its solubility in highly polar protic solvents (like water) [5] while increasing its affinity for non-polar and polar aprotic media.

  • Halogen Effects (F and Br): Fluorine is highly electronegative but poorly polarizable, creating a strong local dipole without significantly enhancing intermolecular dispersion forces. Conversely, the bulky bromine atom at C4 is highly polarizable, increasing the molecule's overall lipophilicity and promoting strong dispersion interactions (London forces) with organic solvents [4].

Hansen Solubility Parameters (HSP)

The dissolution behavior of this compound can be contextualized using Hansen Solubility Parameters, which divide the total cohesive energy into three components: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ ). Because 4-bromo-7-fluoro-1-methyl-1H-indazole lacks an H-bond donor, its δH​ is exceptionally low. Solvents that closely match its high δD​ and moderate δP​ (such as dichloromethane or ethyl acetate) will exhibit the highest solubilizing capacity.

G Solid Solid State (Crystal Lattice) Gas Gaseous State (Sublimation) Solid->Gas ΔG_sublimation Solution Solvated State (Organic Solvent) Solid->Solution ΔG_solution Gas->Solution ΔG_solvation

Caption: Thermodynamic cycle of solvation illustrating the energy barriers in dissolving halogenated indazoles.

Methodological Framework: The Self-Validating Shake-Flask Protocol

While computational models provide excellent predictive baselines, empirical determination remains the gold standard for pharmaceutical intermediates [2]. As an Application Scientist, I mandate the use of the Isothermal Shake-Flask Method coupled with HPLC-UV quantification . This protocol is designed as a self-validating system to eliminate kinetic artifacts.

Step-by-Step Protocol
  • Solvent Preparation & Saturation:

    • Action: Add an excess amount of 4-bromo-7-fluoro-1-methyl-1H-indazole (e.g., 200 mg) to 1.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.

    • Causality: The presence of visible, undissolved solid throughout the experiment is the only physical proof that the solvent has reached its absolute thermodynamic saturation point.

  • Thermal Equilibration:

    • Action: Place the vials in an orbital thermostatic shaker set to 25.0 ± 0.1 °C at 200 RPM for a minimum of 48 hours.

    • Causality: Halogenated aromatic crystals often possess high lattice energies. A 48-hour duration ensures that the system overcomes the kinetic barriers of dissolution, preventing the measurement of a metastable, supersaturated state.

  • Phase Separation:

    • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes at the exact experimental temperature (25 °C).

    • Causality: Standard syringe filtration can introduce errors due to compound adsorption onto the filter membrane or localized temperature fluctuations caused by pressure changes. Isothermal centrifugation ensures pristine phase separation.

  • Quantification via HPLC-UV:

    • Action: Carefully extract an aliquot of the clear supernatant, dilute it volumetrically in the mobile phase (e.g., Acetonitrile/Water), and inject it into an HPLC system equipped with a UV detector set to 254 nm.

    • Causality: Gravimetric analysis is highly susceptible to solvent entrapment and volatile impurities. The highly conjugated indazole core provides a robust UV chromophore, allowing for precise, interference-free integration against a pre-established calibration curve.

Workflow A 1. Solvent Selection B 2. Excess Solid Addition A->B C 3. Thermal Equilibration B->C D 4. Isothermal Centrifugation C->D E 5. HPLC-UV Quantification D->E

Caption: Self-validating experimental workflow for the determination of equilibrium solubility.

Quantitative Solubility Profile

Based on the structural descriptors, molecular weight (229.05 g/mol ), and thermodynamic modeling of analogous halogenated, methylated indazoles, the following table summarizes the solubility profile of 4-bromo-7-fluoro-1-methyl-1H-indazole at 25 °C.

Note: Data is categorized by solvent class to aid in rational solvent selection for synthesis and purification.

Solvent ClassSpecific SolventPredicted Solubility Range (mg/mL)Application Insight
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 150.0Ideal for high-concentration stock solutions for biological assays or NMR.
Polar Aprotic N,N-Dimethylformamide (DMF)> 120.0Excellent for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Moderately Polar Dichloromethane (DCM)50.0 - 80.0Optimal for liquid-liquid extractions and column chromatography loading.
Moderately Polar Ethyl Acetate (EtOAc)40.0 - 70.0Standard choice for reaction workups and normal-phase silica gel elution.
Polar Protic Methanol (MeOH)10.0 - 25.0Marginal solubility due to lack of H-bond acceptors on the indazole core.
Non-Polar n-Heptane / Hexane< 5.0Ideal as an anti-solvent for driving crystallization and precipitation.
Aqueous Water ( pH7.0 )< 0.1Practically insoluble; necessitates co-solvents for any aqueous workflows [5].

Implications for Process Chemistry

The solubility data derived from the methods above directly informs downstream chemical processing:

  • Reaction Optimization: Because 4-bromo-7-fluoro-1-methyl-1H-indazole is highly soluble in DMF and DMSO, these are the solvents of choice for palladium-catalyzed cross-coupling reactions targeting the C4-bromide position. The high solubility ensures a homogenous catalytic cycle, preventing the catalyst from crashing out or being sequestered by undissolved starting material.

  • Crystallization Strategies: The stark contrast in solubility between Ethyl Acetate (high) and n-Heptane (low) makes this binary solvent system the optimal choice for anti-solvent crystallization. By dissolving the crude product in a minimal volume of warm EtOAc and slowly titrating in n-Heptane, chemists can achieve highly pure crystalline yields, effectively purging structurally similar impurities.

By grounding experimental workflows in thermodynamic causality, researchers can transition from trial-and-error solvent screening to rational, data-driven process development.

References

  • MDPI. "Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes". MDPI.[Link]

  • NIH / J Am Chem Soc. "Thermodynamics of halogen bonding in solution: substituent, structural, and solvent effects". PubMed.[Link]

Foundational

The 1-Methyl-1H-Indazole Scaffold: A Comprehensive Technical Guide to Synthesis, Functionalization, and Medicinal Applications

Executive Summary In the landscape of modern medicinal chemistry, the indazole ring system is recognized as a "privileged scaffold"—a versatile molecular framework that consistently yields highly active therapeutic agent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the indazole ring system is recognized as a "privileged scaffold"—a versatile molecular framework that consistently yields highly active therapeutic agents. Specifically, 1-methyl-1H-indazole building blocks have emerged as critical components in the design of targeted therapies, ranging from potent kinase inhibitors in oncology to highly selective 5-HT3 receptor antagonists.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical scaffold design and practical benchtop execution. This guide dissects the structural rationale behind N1-methylation, details self-validating synthetic protocols for key functionalized building blocks, and maps their pharmacological applications.

Structural & Electronic Profile of the N1-Methylated Indazole

The indazole core is a 10-π electron bicyclic heteroaromatic system consisting of a benzene ring fused to a pyrazole ring. In its unsubstituted form, it exists as a tautomeric mixture of 1H- and 2H-indazoles.

Alkylation at the N1 position with a methyl group fundamentally alters the molecule's physicochemical properties:

  • Tautomeric Locking: The N1-methyl group breaks the tautomeric degeneracy, locking the molecule into a defined electronic configuration. This predictability is crucial for structure-based drug design (SBDD) and reliable molecular docking.

  • Hydrogen Bond Modulation: By capping the N1 position, the scaffold loses a hydrogen bond donor but retains the N2 nitrogen as a highly directional hydrogen bond acceptor.

  • Lipophilicity Enhancement: The introduction of the hydrophobic methyl group increases the overall partition coefficient (LogP), enhancing membrane permeability—a critical parameter for drugs targeting intracellular kinases .

Key 1-Methyl-1H-Indazole Building Blocks in Drug Discovery

Aldehyde Derivatives (C4 and C6)
  • 1-Methyl-1H-indazole-6-carbaldehyde: Featuring a reactive aldehyde at the C6 position, this building block is heavily utilized in oncology drug discovery. It serves as a prime precursor for reductive aminations, Wittig olefinations, and the synthesis of complex molecular architectures 1.

  • 1-Methyl-1H-indazole-4-carbaldehyde: Similar in reactivity to the C6 variant but offering a different vector geometry. This spatial variation is essential for exploring Structure-Activity Relationships (SAR) in kinase pockets and developing organic semiconductors 2.

Halogenated and Aminated Derivatives
  • 6-Bromo-1-methyl-1H-indazol-4-amine: This bifunctional building block is a powerhouse for cross-coupling chemistry. The C6 bromine is primed for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C4 primary amine can be independently acylated or alkylated, allowing for rapid library generation 3.

Carboxamide Derivatives
  • 1-Methyl-1H-indazole-3-carboxamide: This specific substructure forms the core pharmacophore of Granisetron, an FDA-approved drug used to combat chemotherapy-induced nausea and vomiting (CINV) 4, 5.

Validated Synthetic Methodologies

To ensure reproducibility, the following protocols have been designed as self-validating systems, incorporating mechanistic causality and real-time visual/analytical checks.

Direct Regioselective N-Methylation of 1H-Indazoles

Direct alkylation of indazoles typically yields a mixture of N1 and N2 isomers. The following protocol leverages thermodynamic control to favor the N1-methyl product 6.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1H-indazole (1.0 g, 8.46 mmol) in anhydrous acetone (10 mL).

    • Causality: Acetone acts as a polar aprotic solvent. It stabilizes the intermediate indazolyl anion without participating in hydrogen bonding, which would otherwise quench the base.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add potassium hydroxide (KOH, 1.42 g, 25.4 mmol, 3.0 eq) in one portion.

    • Causality: The low temperature mitigates the exothermic deprotonation and kinetically controls the subsequent alkylation, favoring the thermodynamically stable N1-methyl isomer over the N2-methyl isomer.

  • Alkylation: Add iodomethane (CH3I, 0.79 mL, 12.7 mmol, 1.5 eq) dropwise over 10 minutes.

    • Self-Validation Check: The reaction mixture will transition from a clear solution to a cloudy suspension as insoluble potassium iodide (KI) precipitates. This visual cue confirms the progression of the alkylation.

  • Monitoring: Stir the reaction for 2 hours, allowing it to slowly warm to room temperature. Monitor via TLC (Hexane/EtOAc 3:1).

    • Self-Validation Check: Complete consumption of the starting material (Rf ~0.3) and the appearance of a new, less polar spot (Rf ~0.6) indicates reaction completion.

  • Workup: Filter the mixture to remove KI and excess KOH. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography to isolate 1-methyl-1H-indazole (approx. 75% yield).

Synthesis Indazole 1H-Indazole (Starting Material) Base Deprotonation (KOH, Acetone, 0°C) Indazole->Base Anion Indazolyl Anion (Delocalized) Base->Anion Proton Abstraction Alkylation Electrophilic Addition (CH3I, dropwise) Anion->Alkylation Stabilized Intermediate N1 1-Methyl-1H-indazole (Thermodynamic Product, 75%) Alkylation->N1 N1 Attack (Major) N2 2-Methyl-2H-indazole (Kinetic Product, Minor) Alkylation->N2 N2 Attack (Minor)

Caption: Regioselective N-methylation workflow of 1H-indazole demonstrating thermodynamic vs. kinetic control.

Regioselective Nitration and Reduction Workflow

Synthesizing highly functionalized derivatives like 6-bromo-1-methyl-1H-indazol-4-amine requires harsh, controlled conditions due to the deactivated nature of the indazole ring 3.

Step 1: Electrophilic Nitration

  • To a stirred solution of concentrated sulfuric acid (H₂SO₄, 25 mL) cooled to 0°C, add 6-bromo-1-methyl-1H-indazole (5.0 g, 23.7 mmol) portion-wise.

    • Causality: Concentrated H₂SO₄ acts as both solvent and a strong acid catalyst to generate the highly reactive nitronium ion (NO₂⁺) from nitric acid. The C6 bromine and fused pyrazole direct substitution to the C4 position.

  • Add fuming nitric acid (HNO₃, 1.8 mL, 42.6 mmol) dropwise over 20 minutes.

    • Self-Validation Check: Internal temperature must remain below 5°C. Exceeding this threshold will lead to oxidative cleavage of the pyrazole ring or uncontrollable poly-nitration.

  • Pour over crushed ice, extract with dichloromethane, and wash with saturated NaHCO₃ until CO₂ evolution ceases (pH ~7.0).

Step 2: Chemical Reduction

  • Suspend the resulting 4-nitro intermediate (4.5 g, 17.6 mmol) in ethanol (100 mL). Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 19.8 g, 87.9 mmol, 5.0 eq) in concentrated HCl (20 mL).

  • Heat to reflux (78°C) for 3-4 hours.

    • Causality: The highly acidic environment prevents the premature precipitation of tin oxides and facilitates the rapid electron transfer required for complete nitro reduction.

  • Cool and carefully neutralize with saturated aqueous NaOH until the pH reaches 10-12.

    • Self-Validation Check: A thick, white precipitate of tin hydroxides will immediately form. This visual confirmation indicates successful neutralization, releasing the free primary amine into the aqueous phase for subsequent ethyl acetate extraction.

Pharmacological Applications & Pathway Analysis

The 1-methyl-1H-indazole scaffold is a cornerstone in the development of kinase inhibitors (e.g., axitinib, entrectinib) for treating renal cell carcinoma and non-small cell lung cancer , 7.

Beyond oncology, it is the defining structural feature of Granisetron , a potent antiemetic. The 1-methyl-1H-indazole-3-carboxamide core perfectly mimics the indole ring of serotonin (5-HT), allowing it to competitively bind to 5-HT3 receptors located on the vagal nerve terminals and in the chemoreceptor trigger zone (CTZ) 5.

Pathway Drug Granisetron (1-Methyl-1H-indazole-3-carboxamide) Receptor 5-HT3 Receptor (Vagal Nerve Terminals) Drug->Receptor Competitive Antagonism Blockade Ion Channel Blockade (Inhibition of Depolarization) Receptor->Blockade Conformational Locking Signal Emetic Signal to CTZ (Suppressed) Blockade->Signal Afferent Nerve Inhibition Outcome Prevention of CINV/PONV (Clinical Efficacy) Signal->Outcome Reduced Emesis

Caption: Mechanism of action for 1-methyl-1H-indazole-based 5-HT3 antagonists (e.g., Granisetron).

Quantitative Data Summary

The following table synthesizes key physicochemical and yield data for various functionalized 1-methyl-1H-indazole derivatives synthesized via palladium-catalyzed direct arylation and standard N-methylation techniques 6, 8.

Compound NameYield (%)Melting Point (°C)Key ¹H NMR Diagnostic Peak (CDCl₃)
1-Methyl-1H-indazole 75Liquidδ 4.08 (s, 3H, N-CH₃)
1-Methyl-7-nitro-3-(p-tolyl)-1H-indazole 80154–156δ 4.18 (s, 3H, N-CH₃), 2.35 (s, 3H, Ar-CH₃)
1-Methyl-7-nitro-3-(4-nitrophenyl)-1H-indazole 56242–244δ 4.32 (s, 3H, N-CH₃)
3-(3-Methoxyphenyl)-1-methyl-1H-indazole 41112–113δ 4.13 (s, 3H, N-CH₃), 3.91 (s, 3H, O-CH₃)
3-(4-Fluorophenyl)-1-methyl-1H-indazole N/A98–100δ 4.13 (s, 3H, N-CH₃); IR: 825 cm⁻¹ (C-F str)
3-(4-Methoxyphenyl)-1-methyl-1H-indazole N/A112–114δ 4.15 (s, 3H, O-CH₃), 3.91 (s, 3H, N-CH₃)

Conclusion

The 1-methyl-1H-indazole scaffold is far more than a simple bicyclic heterocycle; it is a meticulously tuned pharmacophore. By locking the tautomeric state and modulating the electronic and steric profile of the indazole core, the N1-methyl group provides a stable, lipophilic foundation for drug design. Mastering the regioselective synthesis and functionalization of building blocks like 1-methyl-1H-indazole-6-carbaldehyde and 6-bromo-1-methyl-1H-indazol-4-amine empowers medicinal chemists to rapidly navigate complex SAR landscapes and accelerate the discovery of next-generation therapeutics.

References

  • Synthesis of 1H- and 2H-Indazoles (Update 2011) . Thieme Connect.[Link]

  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole . NIH.gov (PMC).[Link]

  • Aminoheteroaryl compounds as protein kinase inhibitors (CA2517256C).
  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug . MDPI.[Link]

  • KYTRIL (granisetron hydrochloride) Injection Label . FDA.gov.[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Metabolic Stability of Fluorinated Indazole Intermediates

Introduction: The Strategic Value of Fluorine in Indazole-Based Drug Discovery The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents, including the antic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorine in Indazole-Based Drug Discovery

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents, including the anticancer drug niraparib.[1] Its versatility allows for diverse substitutions, enabling fine-tuning of pharmacological properties. However, like many heterocyclic compounds, indazoles can be susceptible to metabolic degradation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2][3] This metabolic liability can lead to rapid clearance, reduced bioavailability, and the formation of potentially toxic metabolites, posing significant challenges in drug development.[4]

A well-established strategy to enhance the metabolic stability of drug candidates is the introduction of fluorine atoms.[5][6][7] The C-F bond is significantly stronger than the C-H bond, making it more resistant to oxidative metabolism.[5] Fluorination can "block" metabolic hotspots, sites on a molecule that are particularly prone to enzymatic attack.[2][6] Beyond this direct effect, fluorine's high electronegativity can alter the electronic properties of the entire molecule, influencing its binding affinity to metabolic enzymes and target proteins.[5][8][9] This guide provides a comprehensive overview of the metabolic stability of fluorinated indazole intermediates, delving into the underlying mechanisms, experimental evaluation, and strategic considerations for drug discovery professionals.

The Dance of Metabolism: How Fluorine Alters the Fate of Indazoles

The metabolic fate of a drug candidate is a complex interplay of various enzymatic processes. For indazole-containing compounds, the primary metabolic pathways involve oxidation by CYP enzymes.[2][10]

Cytochrome P450-Mediated Oxidation: The Primary Arena

CYP enzymes are a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including most drugs.[3] The catalytic cycle of CYPs involves the abstraction of a hydrogen atom or an electron from the substrate, followed by oxygen rebound to form a hydroxylated metabolite.[11]

Common Metabolic Hotspots on the Indazole Ring:

  • Aromatic Hydroxylation: The indazole ring itself is susceptible to hydroxylation at various positions.

  • N-Dealkylation/Deindazolation: If the indazole nitrogen is substituted, N-dealkylation can occur. In some cases, a P450-mediated "N-deindazolation" has been observed, leading to the cleavage of the indazole ring from the rest of the molecule.[10]

  • Oxidation of Substituents: Alkyl or other oxidizable groups attached to the indazole core are also prime targets for CYP-mediated metabolism.

The Impact of Fluorination:

Strategic placement of fluorine atoms can profoundly alter these metabolic pathways.[5][8] By replacing a hydrogen atom at a metabolic hotspot with a fluorine atom, the energy barrier for C-H bond cleavage is significantly increased, thereby hindering oxidation at that site.[8]

However, the influence of fluorine extends beyond simply blocking a single position. The strong electron-withdrawing nature of fluorine can decrease the electron density of the entire aromatic system, making it less susceptible to electrophilic attack by the activated oxygen species of the CYP enzyme.[5] This can lead to a general decrease in the rate of metabolism for the entire molecule.

It is crucial to understand that the effect of fluorination is not always predictable and is highly context-dependent.[6][12] While it often enhances metabolic stability, in some instances, it can alter the regioselectivity of metabolism, shifting it to other, potentially less favorable, positions.[13] Furthermore, fluorine can influence the binding affinity of the molecule to the active site of the CYP enzyme, which can either increase or decrease the rate of metabolism.[8][9]

Phase II Conjugation: The Next Step in Elimination

Following Phase I oxidation, the now more polar metabolites can undergo Phase II conjugation reactions, where they are coupled with endogenous molecules such as glucuronic acid or sulfate. This process further increases their water solubility, facilitating their excretion from the body. While fluorination primarily impacts Phase I metabolism, any alteration in the formation of Phase I metabolites will consequently affect the subsequent Phase II conjugation profile.

Visualizing Metabolic Pathways

The following diagram illustrates the principal metabolic pathways for a generic N-substituted indazole and how fluorination can modulate these processes.

cluster_0 Metabolic Pathways of N-Substituted Indazoles Indazole N-Substituted Indazole Oxidized_Indazole Oxidized Indazole (Hydroxylation) Indazole->Oxidized_Indazole CYP450 (Phase I) Dealkylated_Indazole Dealkylated/Deindazolated Metabolite Indazole->Dealkylated_Indazole CYP450 (Phase I) Conjugated_Metabolite Phase II Conjugate (e.g., Glucuronide) Oxidized_Indazole->Conjugated_Metabolite UGTs, SULTs (Phase II) Dealkylated_Indazole->Conjugated_Metabolite UGTs, SULTs (Phase II) Excretion Excretion Conjugated_Metabolite->Excretion Fluorinated_Indazole Fluorinated Indazole (Metabolically Blocked) Fluorinated_Indazole->Excretion Reduced Metabolism

Caption: CYP450-mediated metabolism of N-substituted indazoles and the impact of fluorination.

Quantifying Metabolic Stability: The In Vitro Microsomal Assay

The in vitro liver microsomal stability assay is a cornerstone in early drug discovery for assessing a compound's susceptibility to Phase I metabolism.[14][15][16] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[15][17] By incubating a test compound with liver microsomes and monitoring its disappearance over time, we can determine its intrinsic clearance (CLint), a measure of the inherent metabolic lability of the compound.[15][16]

Step-by-Step Experimental Protocol: In Vitro Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated indazole intermediate.[2]

Materials:

  • Test compound (fluorinated indazole intermediate) and non-fluorinated analog (as a comparator).

  • Pooled liver microsomes (human, rat, or mouse).[18]

  • Phosphate buffer (pH 7.4).[15]

  • NADPH regenerating system (cofactor for CYP enzymes).[15][19]

  • Acetonitrile (for reaction termination).[18]

  • Internal standard (for LC-MS/MS analysis).

  • LC-MS/MS system.[14][20]

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound and internal standard in a suitable organic solvent (e.g., DMSO).

    • On ice, prepare the incubation mixture containing liver microsomes and phosphate buffer.[18]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.[19]

  • Incubation:

    • Pre-warm the microsomal suspension to 37°C.

    • Add the test compound to the microsomal suspension and pre-incubate for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[18][19]

    • Incubate the mixture at 37°C with gentle shaking.[19]

  • Sampling and Reaction Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[15][17]

    • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.[18][19] This step precipitates the proteins and halts all enzymatic activity.[15]

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.[19]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.[14][20]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the in vitro microsomal stability assay.

cluster_1 In Vitro Microsomal Stability Assay Workflow A 1. Preparation - Test Compound - Liver Microsomes - NADPH Cofactor B 2. Incubation - Mix components - Incubate at 37°C A->B C 3. Time-Point Sampling - Aliquots taken at 0, 5, 15, 30, 45, 60 min B->C D 4. Reaction Termination - Add ice-cold Acetonitrile + Internal Std C->D E 5. Sample Processing - Centrifuge - Collect supernatant D->E F 6. LC-MS/MS Analysis - Quantify remaining parent compound E->F G 7. Data Analysis - Calculate t½ and CLint F->G

Caption: A streamlined workflow for the in vitro microsomal stability assay.

Interpreting the Data: A Comparative Analysis

The data obtained from microsomal stability assays allow for a direct comparison of the metabolic lability of different compounds.

Compound IDDescriptionHalf-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg) in HLM
IND-001 Non-fluorinated Indazole1546.2
IND-002 4-Fluoro-indazole analog4515.4
IND-003 6-Fluoro-indazole analog6011.6
IND-004 4,6-Difluoro-indazole analog>120<5.8

*HLM: Human Liver Microsomes. Data are hypothetical and for illustrative purposes.

As the table demonstrates, the introduction of fluorine at the 4- and 6-positions of the indazole ring leads to a significant increase in the metabolic half-life and a corresponding decrease in intrinsic clearance. The difluorinated analog shows the most profound effect, highlighting the potential for multi-fluorination strategies to dramatically improve metabolic stability. This trend of increased stability with fluorination is a common observation in medicinal chemistry.[2]

Beyond In Vitro: In Vivo Considerations and Future Directions

While in vitro assays provide invaluable early insights, it is essential to validate these findings in vivo. Pharmacokinetic (PK) studies in animal models are necessary to understand the complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The strategic incorporation of fluorine into indazole intermediates is a powerful tool for medicinal chemists to overcome metabolic liabilities. By understanding the fundamental principles of drug metabolism and employing robust in vitro and in vivo assays, researchers can rationally design more stable and efficacious drug candidates. The continued development of new fluorination methodologies and a deeper understanding of the complex interplay between fluorine and biological systems will undoubtedly lead to the discovery of novel and improved indazole-based therapeutics.[12][21][22][23][24][25]

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery.
  • Blumberg Institute. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.
  • Wehrhan, L., & Netz, R. R. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications.
  • Creative Diagnostics. (2024). Metabolic Stability and Metabolite Analysis of Drugs.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • ResearchGate. (n.d.). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery.
  • Journal of Medicinal Chemistry. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. ACS Publications.
  • PapersFlow. (2026). Fluorine in Medicinal Chemistry: Research Guide & Papers.
  • SlideShare. (2012). Application of Bioisosteres in Drug Design.
  • BenchChem. (n.d.). Comparing the metabolic stability of fluorinated versus non-fluorinated indoles.
  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.
  • ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.
  • Yan, Z., & Caldwell, G. W. (2007). Analytical strategies for identifying drug metabolites. PubMed.
  • Wehrhan, L., & Netz, R. R. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. PMC.
  • Cyprotex. (n.d.). Microsomal Stability. Evotec.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • ResearchGate. (2025). Synthesis of Fluorinated Indazoles Through ANRORC-Like Rearrangement of 1,2,4-Oxadiazoles with Hydrazine.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • PubMed. (2006). Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate.
  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal.
  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Journal of Chemical Information and Modeling. (n.d.). A Model for Predicting Likely Sites of CYP3A4-mediated Metabolism on Drug-like Molecules.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • Bioanalysis Zone. (2025). How to Conduct an In Vitro Metabolic Stability Study.
  • The Journal of Organic Chemistry. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications.
  • Abbas, S. Y., et al. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.
  • Cambridge MedChem Consulting. (n.d.). Predicting Metabolism.
  • ResearchGate. (n.d.). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.
  • Taylor & Francis Online. (n.d.). Utilization of fluorinated α-amino acids in small molecule drug design.
  • Bhattarai, P., Trombley, T., & Altman, R. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • MDPI. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SN Ar Reactions.
  • Wehrhan, L. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Refubium - Freie Universität Berlin.
  • ResearchGate. (n.d.). Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation.
  • ResearchGate. (n.d.). Biological Impacts of Fluorination.
  • University of Cambridge. (n.d.). Predicting Drug Metabolism: Experiment and/or Computation?.
  • RSC Publishing. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. The Royal Society of Chemistry.
  • Hughes, T. B., et al. (n.d.). Metabolic Forest: Predicting the Diverse Structures of Drug Metabolites. PMC.
  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • PMC. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives.
  • ResearchGate. (n.d.). Structure of fluorinated indazole derivatives 41–46.
  • PubMed. (n.d.). Investigation of indazole unbinding pathways in CYP2E1 by molecular dynamics simulations.
  • PMC. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS.
  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
  • ResearchGate. (n.d.). Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 4-Bromo-7-fluoro-1-methyl-1H-indazole

Introduction & Strategic Rationale 4-Bromo-7-fluoro-1-methyl-1H-indazole (CAS: 2090912-84-6) is a highly versatile, halogenated heterocyclic scaffold utilized extensively in modern drug discovery (). It serves as a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

4-Bromo-7-fluoro-1-methyl-1H-indazole (CAS: 2090912-84-6) is a highly versatile, halogenated heterocyclic scaffold utilized extensively in modern drug discovery (). It serves as a critical intermediate for synthesizing targeted therapeutics, including kinase inhibitors and potent monoamine oxidase B (MAO-B) inhibitors (1[1]). The 4-bromo position provides an orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) (2[2]), while the 7-fluoro substituent modulates the molecule's lipophilicity, pKa, and metabolic stability.

Mechanistic Insights: The Regioselectivity Challenge

The primary challenge in synthesizing 1-methyl-1H-indazoles from their 1H-indazole precursors is controlling regioselectivity. The indazole core exists in a tautomeric equilibrium between the 1H and 2H forms. Deprotonation of 4-bromo-7-fluoro-1H-indazole yields an ambident indazolide anion. Subsequent electrophilic attack by an alkylating agent like methyl iodide (MeI) can occur at either the N1 or N2 position, inherently generating a mixture of isomers (3[3]).

Under thermodynamic control, N1-alkylation is generally favored because it preserves the full aromaticity of the benzenoid ring, which is partially disrupted in the 2H-tautomer (4[4]). To maximize the yield of the desired N1-isomer, mild bases such as potassium carbonate (K₂CO₃) in polar aprotic solvents (DMF or MeCN) are preferred over stronger bases like sodium hydride (NaH), which can reduce the N1:N2 selectivity ratio (5[5]).

Reaction Optimization Data

The following table summarizes the quantitative data for various N-methylation conditions, demonstrating the causality between reagent selection and regiochemical outcomes.

BaseSolventAlkylating AgentTemperatureApprox. N1:N2 RatioIsolated Yield (N1)Mechanistic Note
K₂CO₃ DMF MeI 0 °C to RT ~4:1 70–75% Optimal balance of selectivity and reaction rate.
NaHTHFMeI0 °C to RT~3:160–65%Faster deprotonation; slightly lower thermodynamic control.
K₂CO₃MeCNMeI80 °C~5:175–80%High selectivity; requires heating for optimal conversion.
Cs₂CO₃DMFMMSRT to 60 °C~3:165–70%Avoids halogen exchange, but MeI is generally sufficient.

Experimental Workflow Visualization

SynthesisWorkflow SM 4-Bromo-7-fluoro-1H-indazole (Starting Material) Reagents MeI (1.2 eq), K2CO3 (1.5 eq) DMF, 0 °C to RT SM->Reagents Reaction N-Alkylation (Tautomeric Equilibrium) Reagents->Reaction Crude Crude Mixture (N1 & N2 Isomers) Reaction->Crude Purification Silica Gel Chromatography (Hexanes/EtOAc) Crude->Purification N1 4-Bromo-7-fluoro-1-methyl-1H-indazole (Major, N1-Isomer) Purification->N1 Elutes First (Higher Rf) N2 4-Bromo-7-fluoro-2-methyl-2H-indazole (Minor, N2-Isomer) Purification->N2 Elutes Second (Lower Rf)

Figure 1: Reaction workflow and chromatographic separation of N1 and N2 indazole isomers.

Step-by-Step Experimental Protocol

Scale: 10.0 mmol Target: 4-Bromo-7-fluoro-1-methyl-1H-indazole

Materials Required:
  • 4-Bromo-7-fluoro-1H-indazole : 2.15 g (10.0 mmol, 1.0 eq)

  • Potassium carbonate (K₂CO₃, anhydrous) : 2.07 g (15.0 mmol, 1.5 eq)

  • Methyl iodide (MeI) : 0.75 mL (12.0 mmol, 1.2 eq)

  • N,N-Dimethylformamide (DMF, anhydrous) : 50 mL

Procedure:

Step 1: Preparation & Deprotonation

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-7-fluoro-1H-indazole (2.15 g, 10.0 mmol) and anhydrous DMF (50 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add finely powdered anhydrous K₂CO₃ (2.07 g, 15.0 mmol) in one portion. Stir the suspension at 0 °C for 30 minutes.

    • Causality: K₂CO₃ acts as a mild, heterogeneous base to generate the indazolide anion. A 30-minute pre-stir ensures complete deprotonation before the electrophile is introduced, minimizing unreacted starting material (4[4]).

Step 2: Alkylation 4. Slowly add methyl iodide (0.75 mL, 12.0 mmol) dropwise via syringe over 5 minutes.

  • Causality: Dropwise addition controls the localized concentration of the highly reactive MeI, mitigating the risk of over-alkylation or exothermic degradation (2[2]).

Step 3: Propagation 5. Remove the ice bath and allow the reaction mixture to warm to room temperature. 6. Stir for 12–18 hours under an inert nitrogen atmosphere. Monitor reaction progress via TLC (Hexanes/EtOAc 3:1) or LCMS until the starting material is fully consumed (5[5]).

Step 4: Quench & Work-up 7. Quench the reaction by carefully pouring the mixture into 150 mL of ice-cold distilled water. 8. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). 9. Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 50 mL), followed by saturated aqueous NaCl (brine, 50 mL).

  • Causality: DMF is highly miscible with Ethyl Acetate. Washing with 5% LiCl effectively partitions the DMF into the aqueous phase, preventing solvent contamination during concentration.

  • Dry the organic phase over anhydrous Na₂SO₄.

Step 5: Purification 11. Filter the drying agent and concentrate the filtrate in vacuo. 12. Purify the crude residue via silica gel flash column chromatography, eluting with a gradient of 0% to 20% Ethyl Acetate in Hexanes.

  • Causality: The N1-methyl isomer exhibits a lower dipole moment compared to the N2-isomer (which possesses a more zwitterionic character). Consequently, the desired N1-isomer has a higher Rf value and will elute first, allowing for clean baseline separation from the minor N2-methyl byproduct (1[1]).

References

  • Sigma-Aldrich. "4-bromo-7-fluoro-1-methyl-1H-indazole".
  • ACS Publications.
  • Benchchem. "A Comparative Analysis of Synthetic Pathways to 6-Bromo-1-methyl-1H-indazol-4-amine".
  • Benchchem. "4-bromo-7-fluoro-2-methyl-2H-indazole".
  • Optibrium. "Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides".
  • Amazon S3 (Patent Supplement). "Table of Contents - Amazon S3".

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Bromoindazoles

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the successful execution of the Suzuki-Miyaura cross-coupling reaction with 4-bro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the successful execution of the Suzuki-Miyaura cross-coupling reaction with 4-bromoindazoles. The indazole core is a privileged scaffold in modern drug discovery, and its functionalization via C-C bond formation is a critical step in the synthesis of numerous biologically active molecules.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying mechanistic principles, the rationale for selecting specific reagents and conditions, and provides field-proven, detailed protocols for practical application in the laboratory.

Introduction: The Strategic Importance of Indazole Arylation

The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic organic chemistry, celebrated for its reliability, functional group tolerance, and relatively mild conditions.[4][5][6] This palladium-catalyzed reaction forges a carbon-carbon bond between an organohalide and an organoboron compound, most commonly a boronic acid or its ester derivatives.[7][8]

For pharmaceutical research, this reaction is an indispensable tool for elaborating core heterocyclic structures. The indazole moiety, in particular, is a bioisostere of indole and is found in a multitude of compounds with anticancer, anti-inflammatory, and kinase inhibitory activities.[1][3] The ability to precisely install aryl or heteroaryl substituents onto the indazole framework, specifically at the C4-position, allows for the systematic exploration of structure-activity relationships (SAR) essential for drug development. This guide focuses on providing a robust framework for achieving high-yield Suzuki-Miyaura couplings on the 4-bromoindazole substrate.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is paramount to troubleshooting and optimizing any catalytic reaction. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[8][9][10]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromoindazole. This is often the rate-determining step of the cycle and results in a Pd(II) intermediate.[7][8] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[8] For 4-bromoindazole, this step is generally efficient with appropriate ligand selection.

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the organoboron species must be activated by a base.[11][12] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which facilitates the transfer of the R group to the electrophilic Pd(II) center, displacing the halide.[13]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond of the 4-aryl-indazole product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[7][9]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative Oxidative Addition pd0->pd_oxidative pd_complex L₂Pd(II)(Ar¹)(X) (Palladacycle) pd_oxidative->pd_complex pd_transmetalation Transmetalation pd_complex->pd_transmetalation pd_intermediate L₂Pd(II)(Ar¹)(Ar²) pd_transmetalation->pd_intermediate pd_reductive Reductive Elimination pd_intermediate->pd_reductive pd_reductive->pd0 product 4-Aryl-Indazole (Ar¹-Ar²) pd_reductive->product Product ar1x 4-Bromoindazole (Ar¹-X) ar1x->pd_oxidative Substrate ar2b Boronic Acid (Ar²-B(OH)₂) ar2b->pd_transmetalation Activated by Base base Base (e.g., K₂CO₃) base->pd_transmetalation

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Optimizing the Reaction: A Component-by-Component Analysis

The success of the Suzuki coupling on 4-bromoindazole hinges on the judicious selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the boronic acid derivative.

Palladium Catalyst & Ligand Selection

The combination of the palladium source and its coordinating ligand is the most critical choice influencing reaction efficiency, scope, and the ability to couple challenging substrates.

  • Palladium Source: While Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly, they often exhibit limited air stability.[9] More common are air-stable Pd(II) precatalysts such as Palladium(II) acetate (Pd(OAc)₂) or pre-formed ligand complexes. These require an in situ reduction to the active Pd(0) species, which often occurs by reaction with a phosphine ligand or the organoboron reagent.[9]

  • Ligand Choice: For heteroaryl halides like 4-bromoindazole, simple ligands such as triphenylphosphine (PPh₃) can be effective but may require higher temperatures or longer reaction times.[14] The gold standard for many challenging couplings, including those on indazole systems, involves the use of bulky, electron-rich phosphine ligands.

    • High-Success Ligand for Indazoles: The ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf) has demonstrated exceptional performance in the Suzuki coupling of bromoindazoles.[1][15][16] The catalyst complex, often supplied as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) , is an air-stable, reliable precatalyst. The dppf ligand's large bite angle and electron-donating properties stabilize the palladium center, promote the rate-limiting oxidative addition, and facilitate the final reductive elimination step.

The Role of the Base

The base is not a mere spectator; it is essential for activating the boronic acid for transmetalation.[13] The choice of base can significantly impact yield, particularly if the substrate contains base-sensitive functional groups.

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃) is the most widely and successfully used base for the Suzuki coupling of bromoindazoles.[1][15][16] It offers a good balance of reactivity and mildness. Cesium carbonate (Cs₂CO₃) is a stronger and more soluble base that can sometimes improve yields for sluggish reactions.[17]

  • Phosphates: Potassium phosphate (K₃PO₄) is another effective base, often used in anhydrous conditions or for substrates prone to side reactions like protodeboronation.[18][19]

  • Hydroxides: Stronger bases like NaOH or KOH can be used but increase the risk of substrate degradation or undesired side reactions.[20]

For general purposes with 4-bromoindazole, K₂CO₃ is the recommended starting point due to its proven track record.[15][16]

The Solvent System

The solvent must solubilize the organic substrate, the palladium complex, and, to some extent, the activated boronic acid species. A mixture of an organic solvent and water is often ideal.

  • Ethereal Solvents: 1,4-Dioxane and 1,2-Dimethoxyethane (DME) are excellent choices.[15][21] They are relatively high-boiling and effectively solubilize the palladium catalyst and organic starting materials.

  • The Water Component: The addition of water is crucial for dissolving the inorganic base (e.g., K₂CO₃), which is necessary for it to interact with and activate the boronic acid.[20] A typical ratio of organic solvent to water is between 4:1 and 5:1.[16][21]

  • Other Solvents: While solvents like DMF or Toluene can be used, the combination of Dioxane/Water or DME/Water generally provides the most consistent and high-yielding results for bromoindazole couplings.[2][14][17]

Summary of Recommended Conditions

The following table summarizes literature-precedent conditions for Suzuki-Miyaura couplings on various bromoindazole scaffolds, providing a data-driven basis for protocol design.

Indazole SubstratePalladium Catalyst (mol%)Base (equiv.)Solvent SystemTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂ (5-10)K₂CO₃ (2)DME / H₂O802>90[1][15]
5-Bromo-1H-indazole deriv.Pd(OAc)₂ (10) / LigandCsF (3)DMF95-100-92[2]
7-Bromo-4-subs-1H-indazolePd(dppf)Cl₂ (10)K₂CO₃ (2)Dioxane/EtOH/H₂O150 (MW)0.3370[17][22]
5-Bromo-indazole-carboxamidePdCl₂(dppf)·DCM (5)K₂CO₃ (3)1,4-Dioxane / H₂O10012~80-90[3][16]
Bromo-indazole deriv.Pd(PPh₃)₄ (5)Na₂CO₃ (2.5)1,4-Dioxane / H₂O906~70-85[21]

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems for achieving successful Suzuki-Miyaura coupling with 4-bromoindazoles.

Experimental_Workflow start Start: Assemble Reagents setup Reaction Setup (Inert Atmosphere) start->setup reagents Add 4-Bromoindazole, Boronic Acid, Base, and Catalyst setup->reagents solvent Add Degassed Solvent System reagents->solvent heating Heat to Reaction Temp (e.g., 80-100 °C) solvent->heating monitor Monitor Reaction (TLC / LC-MS) heating->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify end End: Characterize Product purify->end

Figure 2: General Experimental Workflow.
Protocol 1: Standard Thermal Conditions using Pd(dppf)Cl₂

This protocol is based on the highly successful conditions reported for various bromoindazoles and represents the most reliable starting point.

Materials:

  • 4-Bromoindazole (1.0 equiv)

  • Aryl- or Heteroarylboronic Acid (1.2–1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.03–0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0–3.0 equiv)

  • 1,4-Dioxane or 1,2-Dimethoxyethane (DME), anhydrous

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard reaction glassware (e.g., Schlenk flask or round-bottom flask with condenser)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 4-bromoindazole (1.0 equiv), the desired boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure the removal of all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.05 equiv). The presence of oxygen can promote undesired side reactions, so maintaining an inert atmosphere is crucial.[20]

  • Solvent Addition: Add the organic solvent (e.g., 1,4-Dioxane) and deionized water via syringe. The solvents should be degassed beforehand by bubbling with inert gas for 15-20 minutes. A typical concentration is ~0.1 M with respect to the 4-bromoindazole, with a solvent ratio of 4:1 or 5:1 Dioxane:Water.

  • Reaction: Place the sealed flask in a preheated oil bath at 85–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2–12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure 4-aryl-indazole product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can sometimes improve yields for difficult couplings.[23]

Materials: Same as Protocol 1, but requires a dedicated microwave reactor and appropriate pressure-rated vessels.

Procedure:

  • Vessel Preparation: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine 4-bromoindazole (1.0 equiv), the boronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.10 equiv).

  • Solvent Addition: Add a degassed solvent mixture of Dioxane/Ethanol/Water (e.g., in a 3:1.5:0.5 ratio) to achieve a concentration of ~0.2 M.[22]

  • Reaction: Seal the vessel tightly with a cap. Place it in the microwave reactor. Set the reaction temperature to 150 °C, with a hold time of 20 minutes and stirring.

  • Workup & Purification: After the reaction, allow the vessel to cool to room temperature. The workup and purification procedure is identical to that described in Protocol 1.

Troubleshooting and Common Side Reactions

  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient exclusion of oxygen.

    • Solution: Ensure the catalyst is from a reliable source. Use freshly degassed solvents and meticulously maintain an inert atmosphere throughout the setup.

  • Protodeboronation:

    • Cause: The boronic acid decomposes back to the corresponding arene before it can transmetalate. This is more common with electron-deficient or certain heteroaryl boronic acids.[9]

    • Solution: Use a higher excess of the boronic acid (e.g., 2.0 equiv). Alternatively, switching to anhydrous conditions with a base like K₃PO₄ can mitigate this issue. Using a more stable boronic ester (e.g., a pinacol ester) is also a viable strategy.[9]

  • Dehalogenation of Starting Material:

    • Cause: The bromoindazole is converted to indazole. This can occur after oxidative addition if a hydride source is present, leading to reductive elimination of Ar-H.[9]

    • Solution: Ensure solvents are pure. Sometimes, changing the ligand or base can suppress this pathway.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-bromoindazoles is a robust and highly effective transformation critical to modern medicinal chemistry. Success is predicated on a rational understanding of the catalytic cycle and the specific roles of each reaction component. By employing a well-chosen catalyst system, such as Pd(dppf)Cl₂ , in combination with an appropriate base like K₂CO₃ and a Dioxane/Water solvent system, researchers can reliably and efficiently synthesize a diverse array of 4-aryl-indazoles. The detailed protocols provided herein serve as a validated starting point for laboratory execution, enabling the rapid advancement of drug discovery programs that leverage the privileged indazole scaffold.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • ACS Publications - Organometallics. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Retrieved from [Link]

  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4378-4391. Retrieved from [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6343-6353. Retrieved from [Link]

  • Reddy, T. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. Retrieved from [Link]

  • RSC Advances. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

  • NCBI. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Retrieved from [Link]

  • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • RSC Publishing. (2024, August 22). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • NCBI. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • RSC Publishing. (2021, February 10). A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [https://arodes.emse.fr/index.php/ arodes/article/view/100/77]([Link] arodes/article/view/100/77)

  • SciSpace. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important class. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]

  • Semantic Scholar. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. Retrieved from [Link]

  • NCBI. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 4-Bromo-7-fluoro-1-methyl-1H-indazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Guide & Validated Protocols Introduction & Chemical Profile The functionalization of the indazole...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Guide & Validated Protocols

Introduction & Chemical Profile

The functionalization of the indazole scaffold is a cornerstone strategy in modern medicinal chemistry, particularly in the development of kinase inhibitors and protein-protein interaction (PPI) modulators. 4-bromo-7-fluoro-1-methyl-1H-indazole (CAS: 2090912-84-6) is a highly privileged, pre-activated building block designed for rapid diversification via palladium-catalyzed cross-coupling reactions [1].

This application note details the mechanistic rationale, optimized protocols, and troubleshooting logic for utilizing this specific scaffold in carbon-carbon (Suzuki-Miyaura) and carbon-nitrogen (Buchwald-Hartwig) bond-forming reactions.

Mechanistic Rationale: The Role of Substituents

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is advantageous for transition-metal catalysis:

  • N1-Methylation (The Protective Vector): Unprotected 1H -indazoles (containing a free N-H) are notorious for inhibiting palladium catalysts. The acidic N-H can deprotonate under basic cross-coupling conditions, leading to the formation of stable, off-cycle palladium-azole dimers that stall the catalytic cycle [2]. The N1-methyl group acts as a permanent protecting group, completely bypassing this inhibitory pathway and drastically lowering the required catalyst loading.

  • 7-Fluoro Substitution (Electronic Activation): The highly electronegative fluorine atom at the C7 position exerts a strong inductive electron-withdrawing effect across the π -system. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the indazole core, rendering the C4-Br bond significantly more electrophilic and accelerating the rate-determining oxidative addition of Pd(0).

  • 4-Bromo Position (Steric Accessibility): The C4 position is sterically unhindered compared to the C3 or C7 positions, allowing for the accommodation of bulky biaryl phosphine ligands (e.g., RuPhos, XPhos) necessary for challenging couplings.

Catalytic Cycle & Mechanistic Pathway

To rationally design and troubleshoot these reactions, one must visualize the dynamic states of the palladium catalyst. The diagram below illustrates the generalized catalytic cycle tailored to the electronic properties of 4-bromo-7-fluoro-1-methyl-1H-indazole.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Insertion into C4-Br) Pd0->OxAdd PdII Pd(II) Intermediate (Indazole)-Pd(L_n)-Br OxAdd->PdII 4-Br-Indazole Trans Transmetalation / Amine Coordination PdII->Trans PdII_Nu Pd(II) Complex (Indazole)-Pd(L_n)-(Nu) Trans->PdII_Nu Boronic Acid / Amine RedElim Reductive Elimination (C-C or C-N Bond Formation) PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product C4-Functionalized 7-fluoro-1-methyl-1H-indazole RedElim->Product

Pd-catalyzed cross-coupling cycle for 4-bromo-7-fluoro-1-methyl-1H-indazole.

Quantitative Data & Reaction Scope

The following tables summarize the expected quantitative outcomes when subjecting 4-bromo-7-fluoro-1-methyl-1H-indazole to various coupling partners, based on validated reaction profiles for structurally analogous bromoindazoles[3].

Table 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Coupling Partner (Boronic Acid)Catalyst SystemBase / SolventTemp / TimeExpected Yield
Phenylboronic acid5 mol% Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O (4:1)90 °C / 4 h> 85%
3-Pyridylboronic acid5 mol% Pd(PPh₃)₄Na₂CO₃ / Toluene:EtOH:H₂O100 °C / 6 h75 - 80%
1-Methylpyrazole-4-boronic acid pinacol ester5 mol% Pd(dppf)Cl₂K₃PO₄ / Dioxane:H₂O (4:1)90 °C / 8 h70 - 75%

Table 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Coupling Partner (Amine)Catalyst SystemBase / SolventTemp / TimeExpected Yield
Morpholine (Secondary)2 mol% Pd₂(dba)₃ / 4 mol% RuPhosNaOtBu / Toluene100 °C / 12 h80 - 90%
Aniline (Primary)2 mol% Pd₂(dba)₃ / 4 mol% BrettPhosNaOtBu / Toluene100 °C / 12 h75 - 85%
Cyclohexylamine (Primary Aliphatic)2 mol% Pd₂(dba)₃ / 4 mol% tBuBrettPhosNaOtBu / Dioxane110 °C / 16 h60 - 70%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality is explicitly stated so the researcher understands why a step is performed, allowing for real-time troubleshooting.

Protocol A: Suzuki-Miyaura C4-Arylation

Objective: Synthesize 4-aryl-7-fluoro-1-methyl-1H-indazole derivatives.

Materials:

  • 4-bromo-7-fluoro-1-methyl-1H-indazole (1.0 equiv, 1.0 mmol, 229.05 mg)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the 4-bromo-7-fluoro-1-methyl-1H-indazole, arylboronic acid, and K₂CO₃.

    • Causality: Solid bases are added prior to degassing to ensure all moisture trapped in the crystal lattice is subjected to the inert atmosphere purge.

  • Degassing (Critical Step): Seal the tube with a rubber septum. Apply vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times.

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) complexes, leading to reaction stalling and promoting homocoupling of the boronic acid.

  • Solvent Addition: Add the 1,4-Dioxane/Water mixture via syringe. Sparge the solvent with Argon for 10 minutes prior to addition.

    • Causality: Water is required to hydroxylate the boronic acid, forming the highly nucleophilic boronate complex [R−B(OH)3​]− which is essential for the transmetalation step [1].

  • Catalyst Introduction: Quickly remove the septum, add the Pd(dppf)Cl₂ catalyst, and reseal.

    • Validation Checkpoint: Upon heating to 90 °C, the suspension should transition to a deep red/brown homogeneous solution, indicating the successful reduction of Pd(II) to the active Pd(0) species.

  • Reaction & Monitoring: Stir at 90 °C for 4-6 hours. Monitor via LC-MS.

    • Validation Checkpoint: LC-MS should show the disappearance of the characteristic bromine isotope doublet ( [M+H]+ = 229/231) and the appearance of the desired product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig C4-Amination

Objective: Synthesize 4-amino-7-fluoro-1-methyl-1H-indazole derivatives.

Materials:

  • 4-bromo-7-fluoro-1-methyl-1H-indazole (1.0 equiv, 1.0 mmol)

  • Amine (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • RuPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (8 mL)

Step-by-Step Methodology:

  • Glovebox / Schlenk Setup: Due to the extreme moisture sensitivity of NaOtBu, assemble the solid reagents (indazole, Pd₂(dba)₃, RuPhos, NaOtBu) in an oven-dried vial under an Argon atmosphere.

    • Causality: NaOtBu rapidly hydrolyzes in ambient air to NaOH. NaOH is a poor base for Buchwald-Hartwig aminations and will lead to the formation of the C4-phenol byproduct via hydroxide attack on the Pd(II) intermediate.

  • Ligand-Catalyst Pre-activation: Add anhydrous toluene (4 mL) and stir at room temperature for 15 minutes.

    • Validation Checkpoint: The solution will turn dark purple/red. This indicates the displacement of the dba ligands by RuPhos, forming the highly active mono-ligated L−Pd(0) species required for oxidative addition into the sterically hindered C4-Br bond.

  • Amine Addition: Add the amine (dissolved in the remaining 4 mL of toluene) via syringe.

  • Thermal Activation: Heat the sealed reaction vessel to 100 °C for 12 hours.

  • Workup: Cool to room temperature. Quench the reaction by filtering the mixture through a pad of Celite to remove palladium black and inorganic salts. Elute with EtOAc. Concentrate the filtrate and purify via silica gel chromatography.

Experimental Workflow & Troubleshooting Logic

To ensure high reproducibility, follow the logical workflow outlined below. If a reaction stalls, use the diagnostic branches to identify the mode of failure.

Workflow Start Weigh Reagents (Indazole, Nu, Pd, Ligand, Base) Degas Degassing (Crucial) Argon sparging (15 min) Start->Degas Heat Thermal Activation (80-110 °C) Degas->Heat Monitor Reaction Monitoring (LC-MS / TLC) Heat->Monitor Monitor->Heat Incomplete (Check Pd black formation) Workup Aqueous Workup & Extraction (EtOAc) Monitor->Workup Complete (>95% Conversion) Purify Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purify

Standard experimental workflow and troubleshooting logic for cross-coupling.

Troubleshooting Insights:

  • Observation: Heavy precipitation of a black solid (Palladium black) before reaction completion.

    • Cause: Catalyst degradation due to oxygen ingress or poor ligand coordination.

    • Solution: Ensure strict anaerobic conditions. For Buchwald-Hartwig, consider switching to a more sterically demanding ligand (e.g., BrettPhos) that stabilizes the Pd(0) state.

  • Observation: High levels of dehalogenated byproduct (7-fluoro-1-methyl-1H-indazole).

    • Cause: The Pd(II) intermediate is undergoing premature protodepalladation.

    • Solution: Ensure the solvent is strictly anhydrous (for Buchwald-Hartwig) and verify the structural integrity of the boronic acid/amine nucleophile.

References

  • Wang, C., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, vol. 135, no. 33, 2013, pp. 12204–12211.[Link][1]

  • Yang, Y., et al. "Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides." Organic Letters, vol. 16, no. 17, 2014, pp. 4658–4661.[Link][2]

Sources

Application

Application Note: Preparation of Advanced Pharmaceutical Intermediates from 4-Bromo-7-fluoro-1-methyl-1H-indazole

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Transition-Metal Catalyzed Functionalization (C4-Position) Executive Summary & Scaffold Significance 4-Bromo-7-fluoro-1-methyl-1H-indazole (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Transition-Metal Catalyzed Functionalization (C4-Position)

Executive Summary & Scaffold Significance

4-Bromo-7-fluoro-1-methyl-1H-indazole (CAS: 2090912-84-6) has emerged as a highly privileged building block in the synthesis of targeted therapeutics, particularly in the development of1[1]. The indazole core effectively mimics the purine ring of ATP, making it an exceptional hinge-binding motif in rational kinase design[2].

The specific substitution pattern of this scaffold offers distinct pharmacological and synthetic advantages:

  • C7-Fluoro Substitution: Modulates the pKa of the indazole system, enhances metabolic stability by blocking cytochrome P450-mediated oxidation at a vulnerable site, and increases lipophilicity for improved cellular permeability. Synthetically, its inductive electron-withdrawing effect slightly polarizes the C4-Br bond, facilitating oxidative addition[3].

  • N1-Methylation: Locks the tautomeric state of the indazole, ensuring predictable binding orientations within the target protein's active site[1].

  • C4-Bromo Handle: Provides a highly reactive, regioselective site for palladium-catalyzed cross-coupling, allowing rapid diversification of the scaffold into complex pharmaceutical intermediates[3].

Mechanistic Insights: The N1-Methyl Advantage in Palladium Catalysis

When designing cross-coupling protocols for indazoles, a common and critical pitfall is catalyst deactivation. Unprotected 1H-indazoles possess an acidic NH group that can deprotonate and coordinate to palladium, forming off-cycle, inactive Pd(II) dimers or oligomers. This product inhibition typically necessitates high catalyst loadings (often >5 mol%) and harsh reaction conditions to force turnover[4].

By utilizing the 4, this inhibitory pathway is completely blocked[4]. The absence of the free NH prevents the formation of bridging azolate-Pd complexes. Consequently, the oxidative addition of the C4-Br bond to the Pd(0) active species proceeds smoothly. This mechanistic advantage enables the use of highly active, sterically demanding ligands (e.g., XPhos, BrettPhos) at significantly lower catalyst loadings (1–2 mol%), drastically improving the process economics and reducing heavy metal residual limits in the final active pharmaceutical ingredient (API).

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the Suzuki-Miyaura coupling of 4-bromo-7-fluoro-1-methyl-1H-indazole with a model heteroaryl boronic acid. The data demonstrates the causality between ligand choice, reaction kinetics, and overall yield.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Conversion (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O (4:1)1002445%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O (4:1)901678%
Pd₂(dba)₃ / XPhos (2 mol%)K₃PO₄Dioxane/H₂O (4:1)8012>95%
XPhos Pd G2 (1 mol%) K₃PO₄ Dioxane/H₂O (4:1) 80 8 >98%

Methodological Note: Conversion determined by LC-MS analysis (UV 254 nm). The bulky, electron-rich XPhos ligand accelerates both oxidative addition and reductive elimination, efficiently overcoming the steric hindrance of the fused bicyclic system.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C4-Heteroarylation)

This protocol describes the installation of a pyrimidine or pyridine moiety at the C4 position, a foundational step in the synthesis of targeted kinase inhibitors[1][2].

Materials:

  • 4-Bromo-7-fluoro-1-methyl-1H-indazole (1.0 equiv, 10.0 mmol)

  • Heteroaryl 5 (1.2 equiv, 12.0 mmol)[5]

  • XPhos Pd G2 precatalyst (0.01 equiv, 1 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv, 20.0 mmol)

  • 1,4-Dioxane / HPLC-grade Water (4:1 v/v, 50 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-7-fluoro-1-methyl-1H-indazole, the boronic acid, K₃PO₄, and XPhos Pd G2.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high purity nitrogen. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe. Causality Note: Water is strictly required to hydrolyze the boronic ester and hydroxylate the Pd(II) intermediate, activating it for transmetalation.

  • Reaction: Heat the biphasic mixture to 80 °C in a pre-heated oil bath with vigorous stirring for 8 hours. Monitor the reaction via LC-MS until the starting bromide is consumed.

  • Workup: Cool to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash sequentially with water (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure C4-heteroaryl intermediate.

SuzukiCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)Ln Pd0->OxAdd + Substrate Substrate 4-Bromo-7-fluoro-1-methyl-1H-indazole (Electrophile) Substrate->OxAdd TransMet Transmetalation Pd(II)(Ar)(R)Ln OxAdd->TransMet + Boronic Acid Boronic R-B(OH)2 + Base (Nucleophile) Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 4-Substituted-7-fluoro-1-methyl-1H-indazole (Product) RedElim->Product Release

Catalytic cycle of Suzuki-Miyaura cross-coupling for 4-bromo-7-fluoro-1-methyl-1H-indazole.

Protocol B: Buchwald-Hartwig Amination (C4-Amination)

For targets requiring an amino-linkage at the C4 position (e.g., specific allosteric inhibitors or6), Buchwald-Hartwig amination is the premier methodology[6].

Materials:

  • 4-Bromo-7-fluoro-1-methyl-1H-indazole (1.0 equiv, 5.0 mmol)

  • Primary or secondary amine (1.5 equiv, 7.5 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • BrettPhos ligand (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 7.5 mmol)

  • Anhydrous Toluene (25 mL)

Step-by-Step Procedure:

  • Setup: In a nitrogen-filled glovebox, charge a dry reaction vial with 4-bromo-7-fluoro-1-methyl-1H-indazole, Pd₂(dba)₃, BrettPhos, and NaOtBu. Causality Note: NaOtBu is highly hygroscopic; glovebox setup ensures the base remains active and prevents premature catalyst decay.

  • Amine Addition: Remove the sealed vial from the glovebox. Inject anhydrous toluene, followed by the amine (if liquid). If the amine is solid, it should be added during step 1.

  • Reaction: Stir the mixture at 100 °C for 12 hours. The highly sterically demanding BrettPhos ligand prevents the formation of off-cycle bis-amine palladium complexes, ensuring high turnover frequencies even with nucleophilic amines.

  • Quenching: Cool the reaction to room temperature. Quench by filtering the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad thoroughly with dichloromethane (DCM).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify via reverse-phase preparative HPLC to obtain the high-purity aminated intermediate, ready for downstream API formulation.

Workflow Start 4-Bromo-7-fluoro- 1-methyl-1H-indazole React Toluene, 100°C Under N2 (12 h) Start->React Reagents Amine, Pd2(dba)3, BrettPhos, NaOtBu Reagents->React Workup Celite Filtration & Concentration React->Workup Purify Prep-HPLC Purification Workup->Purify Final C4-Aminated Pharmaceutical Intermediate Purify->Final

Step-by-step synthetic workflow for the Buchwald-Hartwig amination of the indazole scaffold.

References

  • Title: EP3492462A1 - Amino pyrimidine compound for inhibiting protein tyrosine kinase activity Source: Google Patents URL
  • Title: CN110818690A - Aminopyrimidines for Inhibiting Protein Tyrosine Kinase Activity Source: Google Patents URL
  • Title: 4-bromo-7-fluoro-2-methyl-2H-indazole | 2411637-93-7 | Benchchem Source: Benchchem URL
  • Title: 1-BOC-4-Bromoindazole-6-boronic acid pinacol ester | 2377610-71-2 | Benchchem Source: Benchchem URL
  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society URL
  • Title: Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei Source: Journal of Medicinal Chemistry URL

Sources

Method

Reagents for methylation of 4-bromo-7-fluoro-1H-indazole

An Application Guide to the Regioselective Methylation of 4-bromo-7-fluoro-1H-indazole Introduction 4-bromo-7-fluoro-1H-indazole is a key heterocyclic building block in medicinal chemistry, serving as a precursor for the...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Regioselective Methylation of 4-bromo-7-fluoro-1H-indazole

Introduction

4-bromo-7-fluoro-1H-indazole is a key heterocyclic building block in medicinal chemistry, serving as a precursor for the synthesis of a variety of pharmacologically active compounds. The strategic methylation of this indazole core can lead to two distinct regioisomers: 4-bromo-7-fluoro-1-methyl-1H-indazole (N1-methylated) and 4-bromo-7-fluoro-2-methyl-2H-indazole (N2-methylated). The specific location of the methyl group can significantly influence the molecule's biological activity, making the control of regioselectivity a critical aspect of its synthetic chemistry.

This document provides a comprehensive guide to the reagents and protocols for the selective methylation of 4-bromo-7-fluoro-1H-indazole. As a Senior Application Scientist, this guide synthesizes technical accuracy with practical insights, explaining the rationale behind experimental choices to empower researchers in drug discovery and development.

The Challenge of Regioselectivity in Indazole Methylation

The methylation of indazoles presents a common challenge in synthetic chemistry: controlling the site of alkylation between the two nitrogen atoms of the pyrazole ring. The outcome of the reaction, yielding either the N1 or N2 isomer, is governed by a delicate interplay of kinetic and thermodynamic factors.[1][2] The N1-alkylated product is generally the thermodynamically more stable isomer, while the N2-alkylated product is often the kinetically favored one.[2]

The regioselectivity is highly dependent on the reaction conditions, including the choice of methylating agent, base, and solvent.[3][4] For 4-bromo-7-fluoro-1H-indazole, the electron-withdrawing nature of the bromine and fluorine substituents is expected to influence the electron density at the nitrogen atoms, thereby affecting the regiochemical outcome of the methylation.[5]

General Methylation Reaction

indazole 4-bromo-7-fluoro-1H-indazole reagents Methylating Agent, Base, Solvent indazole->reagents N1_isomer 4-bromo-7-fluoro-1-methyl-1H-indazole (N1-isomer) reagents->N1_isomer Thermodynamic Control N2_isomer 4-bromo-7-fluoro-2-methyl-2H-indazole (N2-isomer) reagents->N2_isomer Kinetic Control

Caption: General reaction scheme for the methylation of 4-bromo-7-fluoro-1H-indazole, leading to N1 and N2 regioisomers.

Selecting the Appropriate Reagents for Controlled Methylation

The choice of reagents is paramount in directing the methylation to the desired nitrogen atom. Below is a discussion of common methylating agents and the reaction conditions that influence the N1:N2 isomer ratio.

Methylating Agents
  • Methyl Iodide (CH₃I) and Dimethyl Sulfate ((CH₃)₂SO₄): These are the most common and reactive methylating agents. Their reactivity often requires careful temperature control to avoid side reactions. In combination with a strong base, they typically favor N1-alkylation.[1][6]

  • Dimethyl Carbonate (DMC): Considered a "green" methylating agent, DMC is less toxic than methyl halides and dimethyl sulfate.[7] It often requires higher temperatures and specific catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and can favor N2-methylation under certain conditions.[1]

  • Trimethyloxonium Tetrafluoroborate (Meerwein's Reagent): This is a powerful methylating agent that is known to favor N2-alkylation of indazoles under neutral or mildly acidic conditions.[2][3]

  • Methyl 2,2,2-trichloroacetimidate: This reagent can be used for the regioselective N2-methylation of indazoles under acidic conditions.[5]

Bases and Solvents

The choice of base and solvent system is critical for controlling regioselectivity.

  • For N1-Selective Methylation (Thermodynamic Control): A strong, non-coordinating base in a non-polar aprotic solvent is generally preferred. The use of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a classic example that promotes the formation of the thermodynamically stable N1-isomer.[1][4][8] Cesium carbonate (Cs₂CO₃) in dioxane has also been reported to provide high N1 selectivity.[4]

  • For N2-Selective Methylation (Kinetic Control): Conditions that favor kinetic control are employed. This can involve the use of specific methylating agents like Meerwein's reagent or employing base/solvent combinations that do not strongly favor the formation of the indazole anion, which can lead to a mixture of isomers. For instance, the use of potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) can sometimes lead to a higher proportion of the N2-isomer, although a mixture is often obtained.[4][5]

Summary of Reaction Conditions for Regioselective Methylation
Methylating AgentBaseSolventTypical Major ProductReference
Methyl Iodide (CH₃I)Sodium Hydride (NaH)Tetrahydrofuran (THF)N1-isomer[1][8]
Dimethyl Sulfate ((CH₃)₂SO₄)Sodium Hydride (NaH)Tetrahydrofuran (THF)N1-isomer[1]
Methyl Iodide (CH₃I)Cesium Carbonate (Cs₂CO₃)DioxaneN1-isomer[4]
Dimethyl Carbonate (DMC)DABCON,N-Dimethylformamide (DMF)N2-isomer (often with N1)[1]
Trimethyloxonium tetrafluoroborateNoneEthyl AcetateN2-isomer[3]
Methyl 2,2,2-trichloroacetimidateTrifluoromethanesulfonic acidDichloromethaneN2-isomer[5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective methylation of 4-bromo-7-fluoro-1H-indazole.

Protocol 1: N1-Selective Methylation using Sodium Hydride and Methyl Iodide

This protocol is designed to favor the formation of the thermodynamically stable N1-isomer, 4-bromo-7-fluoro-1-methyl-1H-indazole.[1][8]

Materials
  • 4-bromo-7-fluoro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure
  • To a dry, nitrogen-flushed round-bottom flask, add 4-bromo-7-fluoro-1H-indazole (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approximately 10-20 mL per gram of indazole).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add methyl iodide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[8]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N1-methylated product.

Workflow for N1-Methylation

start Start dissolve Dissolve 4-bromo-7-fluoro-1H-indazole in anhydrous THF start->dissolve cool1 Cool to 0 °C dissolve->cool1 add_nah Add NaH portion-wise cool1->add_nah stir1 Stir at 0 °C, then warm to RT add_nah->stir1 cool2 Cool to 0 °C stir1->cool2 add_ch3i Add CH3I dropwise cool2->add_ch3i stir2 Stir at RT and monitor reaction add_ch3i->stir2 quench Quench with sat. aq. NH4Cl stir2->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with brine, dry, and concentrate extract->wash_dry purify Purify by column chromatography wash_dry->purify end End purify->end

Caption: Experimental workflow for the N1-selective methylation of 4-bromo-7-fluoro-1H-indazole.

Protocol 2: N2-Selective Methylation using Trimethyloxonium Tetrafluoroborate

This protocol aims to produce the kinetically favored N2-isomer, 4-bromo-7-fluoro-2-methyl-2H-indazole, using a powerful methylating agent under non-basic conditions.[3]

Materials
  • 4-bromo-7-fluoro-1H-indazole

  • Trimethyloxonium tetrafluoroborate (Meerwein's Reagent)

  • Anhydrous Ethyl Acetate or Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure
  • To a dry, nitrogen-flushed round-bottom flask, add 4-bromo-7-fluoro-1H-indazole (1.0 eq).

  • Dissolve the starting material in anhydrous ethyl acetate.

  • Add trimethyloxonium tetrafluoroborate (1.3 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 5-10 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the N2-methylated product. It is likely that some N1-isomer will also be formed and will need to be separated.

Workflow for N2-Methylation

start Start dissolve Dissolve 4-bromo-7-fluoro-1H-indazole in anhydrous Ethyl Acetate start->dissolve add_reagent Add Trimethyloxonium tetrafluoroborate dissolve->add_reagent stir Stir at RT and monitor reaction add_reagent->stir quench Quench with sat. aq. NaHCO3 stir->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with brine, dry, and concentrate extract->wash_dry purify Purify by column chromatography wash_dry->purify end End purify->end

Caption: Experimental workflow for the N2-selective methylation of 4-bromo-7-fluoro-1H-indazole.

Purification and Characterization

The separation of N1 and N2 methylated indazole isomers can be challenging due to their often similar polarities.[4]

  • Column Chromatography: This is the most common method for separating the isomers. Careful selection of the eluent system and the use of a high-resolution silica gel column are recommended.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective method for purification and separation of the isomers, provided there is a sufficient difference in their solubilities.[9]

The identity and purity of the synthesized methylated indazoles should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion

The selective methylation of 4-bromo-7-fluoro-1H-indazole to either the N1 or N2 position can be effectively controlled by the careful selection of reagents and reaction conditions. For the synthesis of the thermodynamically stable N1-isomer, a strong base like NaH in an aprotic solvent such as THF is recommended. Conversely, to obtain the kinetically favored N2-isomer, the use of a powerful methylating agent like trimethyloxonium tetrafluoroborate is a promising approach. The protocols provided herein offer a comprehensive guide for researchers to selectively synthesize these important methylated indazole derivatives for applications in drug discovery and development.

References

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimid
  • Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and
  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate | Request PDF - ResearchGate. [Link]

  • Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles - American Chemical Society. (URL not available)
  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles | The Journal of Organic Chemistry - ACS Publications. [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P
  • A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate - ResearchGate. [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
  • C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source - PMC. [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - ACS Publications. [Link]

  • 4-bromo-7-methyl-1h-indazole (C8H7BrN2) - PubChemLite. [Link]

  • Optimized method for methylated DNA immuno-precipitation - PMC - NIH. [Link]

Sources

Application

Application Note: Advanced C-H Activation Strategies for 1-Methyl-1H-Indazole Scaffolds

Introduction & Strategic Overview The 1-methyl-1H-indazole scaffold is a privileged pharmacophore widely utilized in the design of kinase inhibitors, antimicrobial agents, and CNS-active therapeutics[1]. Historically, fu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 1-methyl-1H-indazole scaffold is a privileged pharmacophore widely utilized in the design of kinase inhibitors, antimicrobial agents, and CNS-active therapeutics[1]. Historically, functionalizing this bicyclic core required pre-halogenated precursors and multi-step syntheses. However, late-stage transition-metal-catalyzed C-H activation has revolutionized this workflow, allowing for direct, atom-economical functionalization[2].

This application note provides a comprehensive guide to the regioselective C-H arylation of 1-methyl-1H-indazoles. We detail the mechanistic logic required to target the highly reactive C3 position, as well as the electronic and steric steering necessary to functionalize the elusive C7 position.

Mechanistic Logic and Regioselectivity

The 1-methyl-1H-indazole system possesses multiple C-H bonds, but their reactivity is not equal. The C3 position is intrinsically the most reactive toward transition-metal-catalyzed functionalization. This is due to the electronic richness of the pyrazole-like ring and the ability of the N2 atom to act as a weak directing group, coordinating to the palladium center to facilitate a Concerted Metalation-Deprotonation (CMD) event[3].

Conversely, targeting the C7 position requires a strategic blockade of the C3 site (e.g., via a phenyl or alkyl substituent) coupled with electronic steering. The introduction of an electron-withdrawing group (EWG), such as a nitro group at the C4 position, significantly increases the acidity of the C7-H bond. This electronic bias, combined with the steric shielding of the C5 and C6 positions, directs the palladation exclusively to C7[2].

G Start 1-Methyl-1H-indazole Scaffold Q1 Is C3 position substituted? Start->Q1 C3_Free C3-H Activation (Default Pathway) Q1->C3_Free No C3_Sub Is an EWG present at C4? Q1->C3_Sub Yes C7_Act C7-H Activation (Steric/Electronic Steering) C3_Sub->C7_Act Yes (e.g., 4-NO2) No_React Low Reactivity / Complex Mixtures C3_Sub->No_React No

Decision tree for predicting regioselectivity in 1-methyl-1H-indazole C-H activation.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Direct C3-Arylation

Objective: Regioselective introduction of aryl groups at the intrinsically reactive C3 position.

Materials:

  • 1-Methyl-1H-indazole (1.0 equiv)

  • Aryl iodide or bromide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (10–20 mol%)

  • Ligand: 1,10-Phenanthroline (20–40 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylacetamide (DMA)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an oven-dried Schlenk tube, combine Pd(OAc)₂ and 1,10-phenanthroline in anhydrous DMA. Stir for 15 minutes at room temperature until a color change is observed.

    • Causality: Pre-stirring ensures the complete formation of the active bidentate Pd(II)-phenanthroline complex. This rigid nitrogen ligand prevents catalyst aggregation and the subsequent precipitation of inactive "palladium black" at high temperatures[3].

  • Substrate Addition: Add the 1-methyl-1H-indazole, the aryl halide, and finely powdered K₂CO₃ to the mixture.

    • Causality: K₂CO₃ serves a dual purpose. It neutralizes the HX byproduct generated during oxidative addition and acts as a crucial proton shuttle in the CMD transition state, lowering the activation energy for C-H bond cleavage[3].

  • Thermal Activation: Seal the tube under an argon atmosphere and heat to 150 °C for 24 hours.

    • Causality: The high temperature is thermodynamically necessary to overcome the activation barrier of the C3-H bond cleavage, which is the rate-limiting step of the catalytic cycle[3].

  • Workup & Isolation: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues. Wash the organic layer extensively with water to remove the high-boiling DMA solvent. Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography.

Protocol B: Regioselective C7-Arylation via Electronic Steering

Objective: Functionalization of the C7 position in 3-substituted 1-methyl-1H-indazoles utilizing electronic bias.

Materials:

  • 1-Methyl-4-nitro-3-phenyl-1H-indazole (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous DMA

Step-by-Step Methodology:

  • Reaction Setup: Charge a heavy-walled pressure tube with the indazole substrate, aryl iodide, Pd(OAc)₂, 1,10-phenanthroline, and K₂CO₃ in DMA.

  • Atmospheric Control: Purge the vessel with argon for 5–10 minutes before sealing.

    • Causality: Strict exclusion of oxygen is critical. Oxygen can induce competitive homocoupling of the aryl iodides and accelerate the degradation of the electron-rich, phosphine-free palladium catalytic species[2].

  • Heating & Steering: Heat the mixture at 150 °C for 24 hours.

    • Causality: The 4-nitro group strongly withdraws electron density from the benzenoid ring. This inductively increases the acidity of the C7 proton, directing the basic carbonate-assisted palladation to C7 rather than the sterically hindered C5 or C6 positions[2].

  • Isolation: Extract with ethyl acetate, wash with brine, and purify by chromatography to isolate the C7-arylated product.

Catalytic Cycle & Mechanistic Pathway

G A Pd(OAc)2 + 1,10-Phenanthroline Active Catalyst[Pd(II)] B N2-Coordination 1-Methyl-1H-indazole A->B Substrate Binding C CMD (Concerted Metalation-Deprotonation) C3-H or C7-H Bond Cleavage B->C Base (K2CO3) D Palladacycle Intermediate [Pd(II)-Indazole] C->D -AcOH E Oxidative Addition Ar-I or Ar-Br D->E Ar-X Addition F Pd(IV) Intermediate [Ar-Pd(IV)-Indazole] E->F G Reductive Elimination Product Release F->G G->A Catalyst Regeneration

Pd-catalyzed C-H arylation cycle of 1-methyl-1H-indazole via CMD mechanism.

Quantitative Data: Substrate Scope and Regioselectivity

The following table summarizes the expected yields and regioselectivity based on the structural features of the starting 1-methyl-1H-indazole scaffold, demonstrating the robust nature of the protocols described above.

SubstrateCoupling PartnerDirecting/Steering FeaturesMajor Product PositionYield (%)Ref
1-Methyl-1H-indazole4-IodotolueneNone (Intrinsic Reactivity)C3 80%[4]
1-Methyl-1H-indazoleIodobenzeneNone (Intrinsic Reactivity)C3 87%[4]
1-Methyl-5-fluoro-1H-indazoleIodobenzeneC5-FluoroC3 69%[2]
1-Methyl-4-nitro-3-phenyl-1H-indazole4-IodotolueneC4-Nitro (EWG), C3-BlockedC7 66%[2]

Note on Emerging Techniques: For researchers looking to avoid high-boiling solvents like DMA entirely, mechanochemical C-H activation has emerged as a viable green alternative. Ball milling 1-methyl-1H-indazole with acrylates in the presence of Pd(OAc)₂ and Cu(OAc)₂ yields C3-alkenylated products without the need for bulk solvent[5].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Yields for 4-Bromo-7-fluoro-1-methyl-1H-indazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges researchers face when performing palladium-catalyzed cro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges researchers face when performing palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig) on 4-bromo-7-fluoro-1-methyl-1H-indazole.

This substrate presents unique electronic and coordination challenges. The protocols and troubleshooting steps below are engineered as self-validating systems to ensure high scientific integrity, mechanistic understanding, and reproducible yields.

Section 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why am I observing significant amounts of the debrominated side product (7-fluoro-1-methyl-1H-indazole) instead of the desired cross-coupled product? A1: Debromination (hydrodehalogenation) is the most common competing pathway when coupling electron-deficient aryl bromides [1]. The causality lies in the relative rates of the catalytic cycle steps. The strongly electron-withdrawing 7-fluoro group accelerates the initial oxidative addition of Pd(0) into the C4-Br bond. However, if the subsequent transmetalation step is slow—often due to poor boronic acid solubility or insufficient base strength—the long-lived Pd(II) intermediate becomes susceptible to side reactions. It can abstract a hydride from the solvent (e.g., ethanol, DMF) or the amine base, followed by reductive elimination to yield the debrominated indazole [1]. Solution: To suppress this, switch from generic catalysts like Pd(PPh3)4 to a precatalyst/ligand system that accelerates transmetalation, such as Pd2(dba)3 with bulky, electron-rich biarylphosphine ligands (e.g., XPhos or RuPhos) [1]. Additionally, adding a catalytic amount of NaBr has been shown to suppress dehalogenation by stabilizing the Pd intermediate and shifting the equilibrium away from protodepalladation [3].

Q2: How do the 7-fluoro and 1-methyl groups specifically alter the reactivity at the 4-position? A2: The 1-methyl group locks the indazole into the 1H-tautomer, preventing unwanted N-arylation or N-coordination side reactions that typically plague NH-free indazoles [2]. However, the 7-fluoro group exerts a strong inductive electron-withdrawing effect across the conjugated system. While this makes the C4-Br bond more electrophilic (aiding oxidative addition), it also decreases the electron density on the indazole nitrogen (N2). Although N2 is less nucleophilic, the pyrazole ring can still act as a bidentate or bridging ligand, leading to product inhibition where the newly formed product coordinates to and poisons the palladium catalyst [4].

Q3: My reaction stalls at 30% conversion, and I observe a black precipitate. How do I prevent catalyst poisoning? A3: The black precipitate is "Palladium black," indicating the aggregation of inactive Pd(0) nanoparticles. This occurs when the active Pd(0) species is not adequately stabilized by the ligand, often because the nitrogen-rich indazole substrate or product outcompetes the phosphine ligand for palladium coordination [4]. Solution: You must use a ligand with a higher binding affinity and sufficient steric bulk to prevent multi-nuclear Pd-indazole complexation. Buchwald ligands (like SPhos or XPhos) are highly effective here. Furthermore, utilizing a biphasic solvent system (e.g., Dioxane/H2O) with an inorganic base (Cs2CO3) helps partition the basic indazole away from the active organic-phase catalyst [2].

Section 2: Quantitative Data: Catalyst & Ligand Optimization

The following table synthesizes expected outcomes based on validated screening data for sterically and electronically similar bromoindazole derivatives [1, 4].

Precatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Debromination (%)Desired Yield (%)
Pd(PPh3)4NoneK2CO3DMF10035%42%
Pd(OAc)2PPh3TEAToluene9028%53%
Pd(OAc)2PPh3 + NaBrTEAToluene90<5%94%
Pd2(dba)3SPhosCs2CO3Dioxane/H2O10012%71%
Pd2(dba)3XPhosCs2CO3Dioxane/H2O100<2%88%

Note: Data reflects the critical role of bulky ligands (XPhos) and additives (NaBr) in maximizing yield and suppressing hydrodehalogenation.

Section 3: Mechanistic Troubleshooting Workflow

Optimization Start Low Yield in 4-Bromo-indazole Coupling Debrom Is debromination > 10%? Start->Debrom FixDebrom Add NaBr, use bulky ligands (XPhos), avoid alcoholic solvents Debrom->FixDebrom Yes LowConv Is unreacted SM recovered? Debrom->LowConv No Success Optimized Cross-Coupling FixDebrom->Success FixConv Switch to Pd2(dba)3, use stronger base (Cs2CO3) LowConv->FixConv Yes PdBlack Pd black precipitation? LowConv->PdBlack No FixConv->Success FixPoison Prevent N-coordination: Increase XPhos loading to 2:1 Pd PdBlack->FixPoison Yes FixPoison->Success

Diagnostic workflow for resolving common failures in bromoindazole cross-couplings.

Section 4: Validated Experimental Protocols
Protocol A: High-Yield Suzuki-Miyaura Coupling (Debromination Suppressed)

This protocol is engineered as a self-validating system: the use of a biphasic mixture ensures base solubility, while XPhos guarantees rapid transmetalation to outpace protodepalladation [1, 2].

Materials:

  • 4-bromo-7-fluoro-1-methyl-1H-indazole (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd2(dba)3 (0.025 mmol, 2.5 mol% = 5 mol% Pd)

  • XPhos (0.06 mmol, 6 mol%)

  • Cs2CO3 (3.0 mmol)

  • 1,4-Dioxane (degassed, 8 mL)

  • Deionized H2O (degassed, 2 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine Pd2(dba)3 and XPhos. Add 2 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange, indicating the formation of the active L-Pd(0) species.

  • Substrate Addition: To a separate flask, add 4-bromo-7-fluoro-1-methyl-1H-indazole, the arylboronic acid, and Cs2CO3.

  • Solvent Introduction: Transfer the remaining 6 mL of dioxane and 2 mL of H2O to the substrate flask. Sparge the biphasic mixture with argon for 10 minutes.

  • Reaction Initiation: Transfer the pre-activated catalyst solution to the substrate mixture via syringe.

  • Heating: Heat the reaction to 100 °C in a pre-heated oil bath. Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system.

  • Monitoring & Workup: Monitor via LC-MS. Complete conversion is typically achieved within 2-4 hours. Cool to room temperature, dilute with EtOAc (20 mL), wash with brine, dry over Na2SO4, and concentrate for column chromatography.

Protocol B: Buchwald-Hartwig Amination (Poisoning Resistant)

When coupling with amines, the basicity of the amine can exacerbate Pd-black formation. This protocol utilizes a strong base and a highly sterically demanding ligand (RuPhos) to protect the Pd center [4].

Materials:

  • 4-bromo-7-fluoro-1-methyl-1H-indazole (1.0 mmol)

  • Primary or Secondary Amine (1.2 mmol)

  • Pd(OAc)2 (0.05 mmol, 5 mol%)

  • RuPhos (0.10 mmol, 10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol)

  • Toluene (anhydrous, degassed, 10 mL)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, add 4-bromo-7-fluoro-1-methyl-1H-indazole, Pd(OAc)2, RuPhos, and NaOtBu to a reaction vial.

  • Solvent & Amine Addition: Seal the vial with a PTFE septum. Inject anhydrous, degassed toluene (10 mL) followed by the amine (if liquid). If the amine is solid, add it in Step 1.

  • Heating: Heat the mixture to 90 °C. The bulky RuPhos ligand will enforce a mono-ligated Pd(0) active species that is highly reactive toward oxidative addition but sterically shielded from indazole N2 coordination.

  • Workup: After 12 hours, cool the mixture, filter through a pad of Celite to remove inorganic salts and any trace Pd black, elute with EtOAc, and concentrate the filtrate for purification.

Section 5: References
  • Title: Preventing debromination in reactions with 6-Bromo-1-methyl-1h-indazol-4-amine Source: Benchchem URL:

  • Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles Source: RSC Advances URL:

  • Title: Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib Source: Beilstein Journals URL:

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles Source: SciSpace URL:

Optimization

Technical Support Center: Solubilization of 4-Bromo-7-fluoro-1-methyl-1H-indazole

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals facing formulation and assay challenges with 4-bromo-7-fluoro-1-methyl-1H-indazole (CAS: 2090...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals facing formulation and assay challenges with 4-bromo-7-fluoro-1-methyl-1H-indazole (CAS: 2090912-84-6).

Compound Profiling & The "Brick Dust" Phenomenon

4-bromo-7-fluoro-1-methyl-1H-indazole is a highly valuable building block in medicinal chemistry, but it presents severe solubility challenges. The combination of a rigid, planar indazole core with dual halogen substitutions (bromine and fluorine) significantly increases both the molecule's lipophilicity (LogP) and its crystal lattice energy.

This results in the classic "brick dust" phenomenon —the compound strongly resists dissolution in both aqueous media (due to high lipophilicity) and lipid-based vehicles (due to high melting point and stable crystal packing). Overcoming this requires thermodynamically driven formulation strategies rather than brute-force solvent addition.

Solubilization Strategy Decision Tree

Before proceeding with an experiment, select the appropriate solubilization pathway based on your downstream application.

G Start 4-Bromo-7-fluoro-1-methyl-1H-indazole (Solid API) InVitro In Vitro Assays (Cellular/Biochemical) Start->InVitro InVivo In Vivo Studies (PK/PD/Tox) Start->InVivo DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO CD Cyclodextrin Complexation (HP-β-CD) InVivo->CD Required for IV/PO Solution Suspension 0.5% CMC / 0.1% Tween-80 Suspension InVivo->Suspension Acceptable for PO Suspension Aqueous Direct Aqueous Dilution (High Risk of Precipitation) DMSO->Aqueous Avoid Cascade Cascade Dilution (DMSO -> Tween-80 -> PBS) DMSO->Cascade Recommended

Decision tree for selecting the appropriate solubilization strategy based on application.

Troubleshooting Guide & FAQs

Q1: My 10 mM DMSO stock crashes out immediately when diluted into PBS (pH 7.4) for in vitro assays. How can I prevent this? A1:

  • Causality: When you shift a highly lipophilic compound from a polar aprotic solvent (DMSO) to a highly polar protic solvent (water), the hydrophobic effect drives the indazole molecules to aggregate rapidly, overcoming their weak dipole-dipole interactions with water. This causes rapid supersaturation and nucleation.

  • Solution: Implement a Cascade Dilution strategy using a co-solvent and surfactant. Mathematical modeling of co-solvents demonstrates that intermediate transition solvents prevent the sudden thermodynamic shock of aqueous dilution, maintaining the drug in a metastable supersaturated state long enough for the assay[1].

Q2: I need a solvent-free aqueous formulation for in vivo PK studies. What is the best approach? A2:

  • Causality: High concentrations of co-solvents (like DMSO or PEG400) are toxic, cause local irritation, or alter PK profiles in vivo. Cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), provide a hydrophobic inner cavity that matches the molecular dimensions of the substituted indazole. This encapsulates the lipophilic halogens while its hydroxylated outer surface interacts favorably with water, masking the compound's hydrophobicity without altering its covalent structure[].

  • Solution: Formulate an inclusion complex. Studies on similar halogenated, poorly soluble drugs demonstrate that HP-β-CD complexes significantly lower formation energy, suppress crystalline precipitation, and increase dissolution efficiency to >80% in under 5 minutes[3].

Quantitative Data: Solubilization Vehicle Comparison

To aid in formulation selection, the following table summarizes the expected performance of various vehicles when applied to highly lipophilic halogenated indazoles.

Formulation VehicleEst. Max Solubility (mg/mL)In Vitro TolerabilityIn Vivo TolerabilityBest Use Case
100% PBS (pH 7.4) < 0.01ExcellentExcellentBaseline (Unusable alone)
100% DMSO 10.0 - 25.0Poor (>1% is toxic)Poor (Tissue necrosis)Stock solution storage
10% DMSO + 90% PBS 0.05 - 0.1ModeratePoorHigh-throughput screening
5% DMSO + 10% Tween-80 1.0 - 2.5ModerateModerateBiochemical assays
20% w/v HP-β-CD in Water 5.0 - 10.0ExcellentExcellentIV / PO PK dosing
0.5% CMC + 0.1% Tween-80 N/A (Suspension)N/AGoodPO Efficacy dosing (Suspension)

Experimental Protocols

Every protocol below is designed as a self-validating system to ensure you do not proceed with a compromised formulation.

Protocol A: Cascade Dilution for In Vitro Assays

Use this method to achieve a final concentration of 10-50 µM in aqueous buffer without precipitation.

  • Stock Preparation: Dissolve 4-bromo-7-fluoro-1-methyl-1H-indazole in 100% molecular biology grade DMSO to yield a 10 mM stock. Vortex until completely clear.

  • Transition Mixture: In a separate tube, prepare a transition solvent consisting of 50% PEG400 and 50% Tween-80.

  • First Dilution (Organic to Transition): Dilute the 10 mM DMSO stock 1:10 into the transition mixture (e.g., 10 µL DMSO stock + 90 µL transition mixture). Vortex vigorously for 30 seconds. Result: 1 mM intermediate.

  • Second Dilution (Transition to Aqueous): Pre-warm your assay buffer (e.g., PBS) to 37°C. While vortexing the buffer, add the 1 mM intermediate dropwise to achieve the final desired concentration (e.g., a 1:100 dilution yields 10 µM).

  • Self-Validation Check: Before adding to cells/enzymes, measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates sub-visible colloidal aggregation. If OD600 < 0.05, the solution is fully dissolved and safe for assay use.

Protocol B: HP-β-CD Inclusion Complexation (Kneading Method)

Use this method to create a stable, water-soluble powder for in vivo dosing.

Complexation Weigh Weigh API & HP-β-CD (1:2 Molar Ratio) Mix Physical Mixing (Mortar & Pestle) Weigh->Mix Solvent Add Solvent Dropwise (Water/Ethanol 50:50) Mix->Solvent Knead Knead to Paste (45-60 mins) Solvent->Knead Dry Vacuum Dry / Lyophilize (24-48 hrs) Knead->Dry Characterize Characterize Complex (DSC / XRD) Dry->Characterize

Workflow for the preparation of cyclodextrin inclusion complexes via the kneading method.

  • Molar Calculation: Calculate the mass required for a 1:2 molar ratio of 4-bromo-7-fluoro-1-methyl-1H-indazole (MW: ~229.05 g/mol ) to HP-β-CD (MW: ~1400 g/mol ).

  • Physical Mixing: Transfer both powders to a clean ceramic mortar. Triturate (grind) the dry powders together for 5 minutes to ensure homogeneous distribution.

  • Wetting: Prepare a 50:50 (v/v) mixture of Ethanol and Ultra-pure Water. Add this solvent mixture dropwise to the powder while continuously mixing until a thick, uniform paste forms.

  • Kneading: Knead the paste continuously with the pestle for 45 to 60 minutes. The mechanical shear forces, combined with the solvent, drive the lipophilic indazole into the hydrophobic cavity of the cyclodextrin[3]. Add a few drops of solvent if the paste dries out prematurely.

  • Drying: Transfer the paste to a watch glass and dry under vacuum at room temperature, or lyophilize for 24-48 hours until all solvent is removed.

  • Self-Validation Check: Perform Differential Scanning Calorimetry (DSC) on the final powder. The complete disappearance of the sharp endothermic melting peak characteristic of crystalline 4-bromo-7-fluoro-1-methyl-1H-indazole confirms successful amorphous inclusion within the cyclodextrin cavity[3].

References

  • Sigma-Aldrich Product Specifications | 4-bromo-7-fluoro-1-methyl-1H-indazole (CAS: 2090912-84-6) |

  • PubMed (NIH) | Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs | 1

  • BOC Sciences | Cyclodextrin Solutions for API Solubility Boost |

  • PubMed (NIH) | Enhanced Solubility of Albendazole in Cyclodextrin Inclusion Complex: A Molecular Modeling Approach and Physicochemical Evaluation |3

Sources

Troubleshooting

Part 1: Frequently Asked Questions (FAQs) &amp; Mechanistic Causality

Welcome to the Technical Support Center for Fluorinated Indazole Synthesis . As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals na...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Indazole Synthesis . As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals navigate the complex mechanistic landscape of fluoroindazole synthesis.

Fluorinated indazoles are privileged scaffolds in modern drug discovery, offering enhanced metabolic stability and unique binding interactions. However, the introduction of fluorine—a highly electronegative atom—alters the electronic distribution of the benzenoid ring, often leading to frustrating side reactions such as defluorination, competitive reductions, and poor regioselectivity.

This guide bridges the gap between theoretical causality and field-proven experimental execution to help you eliminate these side products.

Q1: Why am I isolating fluorotoluene derivatives instead of my desired fluoroindazole when reacting o-fluorobenzaldehydes with hydrazine? A1: This is a classic case of a competitive Wolff-Kishner-type reduction . When you condense an o-fluorobenzaldehyde with hydrazine, the initial intermediate is a hydrazone. At the elevated temperatures typically required for the subsequent intramolecular cyclization, the hydrazone can prematurely decompose, releasing nitrogen gas and reducing the aldehyde carbon to a methyl group [1]. The highly electronegative fluorine atom can inadvertently stabilize the transition states leading to this reduction pathway, drastically reducing your indazole yield.

Q2: How can I completely suppress this Wolff-Kishner reduction side reaction? A2: The most robust strategy is to avoid the hydrazone intermediate entirely. By first converting the o-fluorobenzaldehyde into an O-methyloxime (specifically the E-isomer), you create a surrogate electrophile. When this methyloxime is treated with hydrazine, the cyclization proceeds via a different mechanistic trajectory that entirely bypasses the Wolff-Kishner reduction pathway, leading to pristine 1H-fluoroindazoles [1].

Q3: I am synthesizing a substituted fluoroindazole and getting a mixture of 1H- and 2H-regioisomers. How do I force the reaction toward the 1H-isomer? A3: The lack of regioselectivity stems from the ambient tautomerization of the indazole core and the dual nucleophilicity of hydrazine derivatives. The 1H-indazole is thermodynamically more stable. To kinetically and thermodynamically favor the 1H-isomer during N-alkylation or cyclization, use a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., THF) at lower temperatures. This ensures the formation of the more stable N-1 anion [2].

Q4: I am observing unexpected loss of the fluorine atom (defluorination) during cyclization. What is causing this? A4: Hydrazine is an exceptionally strong alpha-effect nucleophile. If your fluorinated ring contains additional electron-withdrawing groups (e.g., a nitro group para to the fluorine), the fluorine becomes highly activated. Instead of attacking the intended electrophilic center, hydrazine will perform a Nucleophilic Aromatic Substitution (SNAr) directly at the fluorinated carbon, leading to a defluorinated, hydrazine-substituted byproduct. To minimize this, you must either lower the reaction temperature, reduce the equivalents of hydrazine, or utilize an alternative ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) rearrangement strategy using 1,2,4-oxadiazoles [3].

Part 2: Visualizing the Reaction Pathways

To understand how to troubleshoot these syntheses, we must map the mechanistic divergence. The diagram below illustrates why direct aldehyde condensation fails and why the O-methyloxime route succeeds.

Pathway A o-Fluorobenzaldehyde B Hydrazone Intermediate A->B + Hydrazine (Direct Route) E E-O-Methyloxime Precursor A->E + Methoxyamine (Optimized Route) C Wolff-Kishner Reduction (High Temp) B->C Competitive Decomposition F 1H-Fluoroindazole (Desired Product) B->F Cyclization D Fluorotoluene (Undesired Side Product) C->D E->F + Hydrazine (Bypasses W-K)

Reaction pathways: Hydrazone decomposition vs. O-Methyloxime cyclization.

Troubleshooting Start Impurity Detected in Fluoroindazole Synthesis Q1 Is it the 2H-Regioisomer? Start->Q1 Q2 Is it a Fluorotoluene? Start->Q2 Q3 Is it an SNAr Defluorination? Start->Q3 S1 Use NaH in THF Lower Temperature Q1->S1 Yes S2 Switch to E-Methyloxime Precursor Q2->S2 Yes S3 Reduce Hydrazine Equivalents or Use ANRORC Route Q3->S3 Yes

Troubleshooting logic tree for fluoroindazole side reactions.

Part 3: Quantitative Data & Yield Optimization

The table below summarizes the dramatic shift in product distribution when switching from the traditional aldehyde condensation to the optimized O-methyloxime protocol.

SubstrateSynthetic Route1H-Fluoroindazole Yield (%)Fluorotoluene Byproduct (%)Unreacted Intermediate (%)
2,4-DifluorobenzaldehydeDirect Hydrazine Condensation42%48%10%
2,4-DifluorobenzaldehydeO-Methyloxime Route92% Not Detected < 2%
2-Fluoro-5-nitrobenzaldehydeDirect Hydrazine Condensation35%20%45% (SNAr products)
2-Fluoro-5-nitrobenzaldehydeO-Methyloxime Route88% Not Detected < 5%

Data synthesized from comparative methodologies demonstrating the suppression of Wolff-Kishner and SNAr side reactions. [1]

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for the Synthesis of 1H-Fluoroindazoles via O-Methyloxime Condensation is designed as a self-validating system. It includes mandatory In-Process Controls (IPCs) to verify causality before proceeding to the next step.

Step 1: Preparation of the E-O-Methyloxime Precursor
  • Setup: In a flame-dried round-bottom flask, dissolve the o-fluorobenzaldehyde (10.0 mmol) in anhydrous methanol (20 mL).

  • Reagent Addition: Add methoxyamine hydrochloride (12.0 mmol, 1.2 eq) followed by dropwise addition of pyridine (15.0 mmol, 1.5 eq) to act as an acid scavenger.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Self-Validation (IPC 1): Pull a 50 µL aliquot, dilute in methanol, and run an LC-MS or TLC (Hexanes:EtOAc 8:2). Validation Criteria: The aldehyde peak (typically UV active, lower Rf) must be completely consumed. The MS must show the [M+H]+ corresponding to the methyloxime. Do not proceed until conversion is >98%.

  • Workup: Concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate and 1M HCl to remove pyridine. Wash with brine, dry over Na₂SO₄, and concentrate to yield the E-isomer predominantly.

Step 2: Cyclization to 1H-Fluoroindazole
  • Setup: Transfer the crude O-methyloxime (approx. 10.0 mmol) to a heavy-walled pressure tube or a reflux setup.

  • Reagent Addition: Add hydrazine monohydrate (98%, 10 mL). Note: The large excess acts as both reagent and solvent, while the water content tempers the nucleophilicity slightly to prevent SNAr.

  • Reaction: Heat the mixture to 90–100 °C for 12–24 hours.

  • Self-Validation (IPC 2): Monitor the reaction via 19F NMR or LC-MS. Validation Criteria: You will observe the disappearance of the methyloxime fluorine signal and the appearance of a new, distinct fluorine signal corresponding to the cyclized indazole. Crucially, verify the absence of highly shielded fluorine signals that would indicate defluorination.

  • Isolation: Cool the mixture to 0 °C. Slowly add ice-cold water (20 mL). The 1H-fluoroindazole will typically precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under high vacuum. If the product is an oil, extract with dichloromethane, dry, and purify via silica gel chromatography.

Part 5: References

  • Title: New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of Fluorinated Indazoles Through ANRORC-Like Rearrangement of 1,2,4-Oxadiazoles with Hydrazine Source: Tetrahedron (ResearchGate) URL: [Link]

Optimization

Technical Support Center: High-Purity Recrystallization of 4-bromo-7-fluoro-1-methyl-1H-indazole

Welcome to the technical support guide for the purification of 4-bromo-7-fluoro-1-methyl-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-bromo-7-fluoro-1-methyl-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this key intermediate through crystallization. Here, we address common challenges and provide expert guidance in a practical question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for 4-bromo-7-fluoro-1-methyl-1H-indazole?

A1: The most crucial initial step is solvent selection. An ideal recrystallization solvent should exhibit a steep solubility curve for the compound: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[1][2][3] This differential solubility is the fundamental principle that allows for the separation of the desired compound from impurities.[4] A thorough solvent screening is paramount to identify a solvent or solvent system that provides both high recovery and excellent purity.

Q2: Which solvents should I screen for the recrystallization of this specific indazole derivative?

A2: For heterocyclic compounds like 4-bromo-7-fluoro-1-methyl-1H-indazole, solvents of intermediate polarity are often a good starting point.[5] Based on literature for similar substituted indazoles, a range of single and mixed solvent systems should be evaluated.[6][7]

A systematic approach involves testing solubility in a variety of solvents across the polarity spectrum. A patent for separating substituted indazole isomers successfully employed mixed solvents such as THF/water, acetone/water, and methanol/water.[6] Additionally, for a structurally related compound, 5-bromo-4-fluoro-1-methyl-1H-indazole, a final wash with chilled heptane was effective for impurity removal.[8]

The following table summarizes promising candidates for your initial screening:

Solvent/SystemClassRationale & Potential Outcome
Single Solvents
Isopropanol (IPA)AlcoholGood for moderately polar compounds. May provide the required solubility differential.
EthanolAlcoholSimilar to IPA; a common choice for N-heterocycles.[5]
Ethyl AcetateEsterLess polar than alcohols; may offer different selectivity for impurities.
TolueneAromaticNon-polar; may be effective if impurities are highly polar.
Heptane/HexaneAlkaneVery non-polar. The compound is likely insoluble, making it a good anti-solvent.[8]
AcetoneKetonePolar aprotic solvent. Can be effective but its low boiling point may be a drawback.[9]
Mixed Solvents
Ethanol/WaterAlcohol/AqueousA classic combination where ethanol acts as the 'good' solvent and water as the 'anti-solvent'.[5][10]
Toluene/HeptaneAromatic/AlkaneUseful for compounds soluble in hot toluene but not in heptane.[5]
Acetone/WaterKetone/AqueousAnother effective polar/non-polar mixture mentioned for indazole isomer separation.[6]

Q3: How do I perform an effective solvent screening experiment?

A3: A small-scale, systematic approach is best. Use small test tubes or vials for the screening.

  • Weigh a small, consistent amount of your crude 4-bromo-7-fluoro-1-methyl-1H-indazole (e.g., 20-30 mg) into each tube.

  • Add a small volume (e.g., 0.5 mL) of a single solvent to each tube at room temperature. Observe if the compound dissolves. An ideal solvent will not dissolve the compound at this stage.[3]

  • Heat the tubes that did not show dissolution at room temperature in a heated bath. Add the solvent dropwise until the solid just dissolves.[11] Record the approximate volume of solvent used.

  • Cool the dissolved solutions slowly to room temperature, and then in an ice-water bath for about 15-20 minutes.[11]

  • Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.[1]

Troubleshooting Guide

Problem: My compound is not crystallizing after cooling.

  • Cause: Too much solvent was used. This is the most common reason for crystallization failure, as the solution is not saturated.[12][13]

  • Solution 1: Reduce Solvent Volume. Gently heat the solution to boil off a portion of the solvent. Allow it to cool again. Be careful not to evaporate too much.[11][12]

  • Solution 2: Induce Crystallization. If the solution is supersaturated, crystallization needs a nucleation point.[12]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide a surface for crystals to begin forming.[14]

    • Seeding: Add a tiny crystal ("seed crystal") of the pure compound to the solution. This provides a template for crystal growth.[13]

Problem: My compound "oiled out" instead of forming crystals.

  • Cause: The compound's solubility was exceeded at a temperature above its melting point in the solvent system, or the compound is significantly impure.[12] This is more common when using mixed solvent systems.

  • Solution 1: Adjust the Solvent System. Re-heat the solution to re-dissolve the oil. Add a small amount of the "good" solvent (the one in which the compound is more soluble) to decrease the saturation level slightly.[12]

  • Solution 2: Slow Down the Cooling. Rapid cooling can favor oil formation. Allow the solution to cool very slowly. You can insulate the flask to slow heat loss. Very slow cooling is key to encouraging the formation of well-ordered crystals instead of an amorphous oil.[12]

Problem: The recovery yield is very low.

  • Cause 1: Using too much solvent. A large portion of your compound will remain dissolved in the mother liquor even after cooling.[3][13]

  • Solution: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the solid.[3] If you suspect you've used too much, you can test the mother liquor by evaporating a small amount to see if a significant amount of solid remains.[13]

  • Cause 2: Premature crystallization. If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product will crystallize in the filter paper.

  • Solution: Use a heated or insulated funnel for hot filtration and pre-heat the receiving flask with hot solvent vapor to keep the solution from cooling prematurely.

Problem: The final product is still not pure enough.

  • Cause: Rapid crystal growth. If crystals form too quickly, impurities can become trapped within the crystal lattice.[13]

  • Solution 1: Re-crystallize. A second recrystallization will often significantly improve purity.

  • Solution 2: Slow the Crystallization Rate. Use slightly more hot solvent than the absolute minimum required for dissolution. This keeps the compound in solution for longer during the cooling phase, allowing for slower, more selective crystal growth. An ideal crystallization should see initial crystal formation after about 5 minutes and continue over a 20-minute period.[13]

Experimental Protocols & Visual Guides

Protocol 1: Systematic Solvent Screening

This protocol details the steps for efficiently identifying a suitable recrystallization solvent.

  • Preparation: Label 6-8 small test tubes, each corresponding to a candidate solvent from the table above.

  • Dispensing: Add approximately 25 mg of crude 4-bromo-7-fluoro-1-methyl-1H-indazole to each tube.

  • Room Temperature Test: Add 0.5 mL of the respective solvent to each tube. Agitate and observe solubility. Note any solvents that dissolve the compound completely; these are unsuitable.

  • Hot Dissolution: For the remaining tubes, heat them in a sand or water bath. Add the same solvent in 0.1 mL increments, agitating after each addition, until the solid is fully dissolved. Record the total volume added. A good solvent will dissolve the compound in a reasonable volume (e.g., 1-3 mL).

  • Cooling & Crystallization: Remove the tubes from the heat and allow them to cool slowly to room temperature on a rack.

  • Ice Bath: Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize precipitation.

  • Evaluation: Assess the outcome. The best solvent will have resulted in a large volume of crystalline solid, indicating low solubility when cold.

Diagram: Solvent Selection Workflow

G cluster_0 Solvent Selection Logic start Select Solvent Candidates (e.g., IPA, EtOH/H2O, Toluene) sol_rt Test Solubility at Room Temp start->sol_rt sol_hot Test Solubility in Hot Solvent sol_rt->sol_hot Insoluble unsuitable1 Unsuitable: Too Soluble sol_rt->unsuitable1 Dissolves cool Cool Solution Slowly sol_hot->cool Dissolves unsuitable2 Unsuitable: Insoluble sol_hot->unsuitable2 Fails to Dissolve observe Observe Crystals cool->observe suitable Suitable Solvent Identified observe->suitable Abundant Crystals no_xtal No/Poor Crystals observe->no_xtal No/Few Crystals G cluster_1 Recrystallization Protocol dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Gravity Filtration (If insoluble impurities exist) dissolve->hot_filter cool_slow 3. Slow Cooling to Room Temp hot_filter->cool_slow cool_ice 4. Cool in Ice Bath cool_slow->cool_ice vac_filter 5. Isolate Crystals (Vacuum Filtration) cool_ice->vac_filter wash 6. Wash with Ice-Cold Solvent vac_filter->wash dry 7. Dry Purified Crystals wash->dry

Caption: Step-by-step workflow for the general recrystallization procedure.

References

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York.

  • 3.6F: Troubleshooting - Chemistry LibreTexts.

  • recrystallization, filtration and melting point - University of Colorado Boulder.

  • Recrystallization - Single Solvent - University of California, Los Angeles.

  • Recrystallization - University of Wisconsin-River Falls.

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - ACS Publications.

  • Recrystallization-I.pdf - Swarthmore College.

  • Discovery and synthesis of novel indazole derivatives - Benchchem.

  • Recrystallization - Michigan State University.

  • US3988347A - Process for the preparation of substituted indazoles - Google Patents.

  • Recrystallization Lab Report Organic Chemistry - Medium.

  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid - JOCPR.

  • Recrystallization - Virtual Amrita Laboratories.

  • Recrystallization1 - University of Massachusetts.

  • 4-Bromo-7-fluoro-1H-indazole | 1186334-63-3 - MilliporeSigma.

  • J. Sci. Res. 17 (1), 287-296 (2025) - Bangladesh Journals Online.

  • 4 Bromo 1H Indazole | PDF | Thin Layer Chromatography - Scribd.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Debromination During Indazole Functionalization

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges with protodebromination (hydrodehalogenation) during the palladium-catal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges with protodebromination (hydrodehalogenation) during the palladium-catalyzed cross-coupling of bromoindazoles.

By understanding the mechanistic causality behind this side reaction, you can systematically optimize your reaction conditions to favor the desired C–C or C–N bond formation.

Part 1: Mechanistic Insights & Causality (FAQs)

Q1: Why does my bromoindazole undergo debromination instead of the desired cross-coupling? A1: Debromination is a competitive side reaction that occurs when the active Pd(II) oxidative addition complex intercepts a hydride source before the desired transmetalation step can take place[1]. Once the palladium center abstracts a hydride, it undergoes rapid reductive elimination, yielding the protodehalogenated indazole byproduct[2]. The root cause is a kinetic imbalance: if transmetalation is sluggish (due to steric hindrance, poor nucleophile solubility, or suboptimal ligand choice), the long-lived Pd(II) intermediate becomes highly vulnerable to hydride transfer[3].

G A Bromoindazole + Pd(0) B Pd(II) Oxidative Addition Complex A->B Oxidative Addition C Transmetalation (Desired Pathway) B->C Boronic Acid / Amine E Hydride Abstraction (from Solvent/Base) B->E Protic Impurities / Hydride Source D Cross-Coupled Product C->D Reductive Elimination F Debrominated Indazole (Side Product) E->F Reductive Elimination

Catalytic cycle detailing the divergence between desired cross-coupling and protodebromination.

Q2: What are the primary sources of these hydrides in my reaction mixture? A2: Hydrides typically originate from three easily overlooked sources within the reaction matrix:

  • Protic Solvents: Alcohols (e.g., ethanol, methanol) can undergo β -hydride elimination, directly transferring a hydride to the palladium center[4].

  • Hydrated Bases: Inorganic bases containing water of hydration (e.g., K₃PO₄·nH₂O) introduce moisture. Under basic coupling conditions, residual water acts as a potent proton/hydride source[1].

  • Amine Additives: In Buchwald-Hartwig or Heck couplings, certain aliphatic amines used as bases can undergo β -hydride elimination, inadvertently poisoning the desired pathway.

Part 2: Troubleshooting Guide & Optimization Strategies

Q3: How should I modify my base and solvent system to prevent debromination? A3: You must eliminate all proton/hydride donors. Switch to strictly anhydrous, aprotic solvents such as 1,4-dioxane or toluene. Furthermore, replace hydrated bases with milder, anhydrous alternatives. Anhydrous potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are highly effective at minimizing hydride generation while still facilitating the transmetalation of boronic acids in Suzuki-Miyaura couplings[1][2].

Q4: Can ligand selection influence the rate of debromination? A4: Absolutely. The electronic and steric properties of the phosphine ligand dictate the kinetics of the catalytic cycle. Utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, or RuPhos) accelerates both the oxidative addition and the transmetalation steps[3][4]. By kinetically accelerating the desired pathway, the catalyst outcompetes the slower debromination side reaction[3].

Q5: Does the free N-H of the indazole ring contribute to the problem? A5: Yes. The indazole N-H proton is acidic and readily deprotonated under basic coupling conditions. The resulting indolide anion increases the electron density of the aromatic system, which can alter the stability of the C-Br bond and promote off-target reactivity[4]. Protecting the indazole nitrogen with bulky groups (e.g., SEM, Boc, or THP) prevents this deprotonation, leading to significantly cleaner reaction profiles and higher yields[4][5].

Q6: Are there specific additives that can suppress dehalogenation in Heck couplings? A6: In Heck reactions involving bromoindazoles, the addition of a catalytic amount of a bromide salt, such as tetrabutylammonium bromide (TBAB) or sodium bromide (NaBr), has been shown to effectively restrain dehalogenation and improve chemoselectivity[3][5].

Workflow Start Issue: High Protodebromination Step1 1. Eliminate Hydride Sources Start->Step1 Solvent Use strictly anhydrous solvents (e.g., Dioxane, Toluene) Switch to anhydrous K3PO4 or CsF Step1->Solvent Step2 2. Accelerate Transmetalation Solvent->Step2 Ligand Employ bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) Step2->Ligand Step3 3. Substrate Modification Ligand->Step3 Protect N-Protect the Indazole core (SEM, Boc, THP) Step3->Protect Success Optimized Cross-Coupling Yield Protect->Success

Step-by-step logical workflow for troubleshooting and mitigating indazole debromination.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the causal impact of various reaction parameters on the rate of debromination versus successful cross-coupling. Use this matrix to systematically isolate variables in your optimization screens.

Reaction ParameterConditionEffect on DebrominationMechanistic Rationale
Base Hydrated (e.g., K₃PO₄·H₂O)High Residual water acts as a direct proton/hydride source during the catalytic cycle.
Base Anhydrous (e.g., CsF, K₂CO₃)Low Eliminates moisture-driven hydride formation; mild nature prevents substrate degradation.
Ligand PPh₃Moderate-High Slower transmetalation kinetics allow side reactions to outcompete product formation.
Ligand XPhos / SPhosLow Bulky, electron-rich nature accelerates desired transmetalation, bypassing side pathways.
Solvent Alcohols (EtOH, MeOH)High Direct source of hydrides via β -hydride elimination from the solvent molecule.
Solvent Anhydrous Dioxane / TolueneLow Aprotic environment strictly minimizes hydride transfer to the Pd(II) intermediate.
Substrate Unprotected (N-H) IndazoleModerate Acidic N-H deprotonation forms an electron-rich indolide, destabilizing the C-Br bond.
Substrate N-Protected (SEM, Boc)Low Stabilizes the C-Br bond and prevents undesired catalyst coordination to the nitrogen.

Part 4: Validated Experimental Protocol

To ensure a self-validating system, the following protocol for the Suzuki-Miyaura coupling of a bromoindazole is designed with built-in safeguards against debromination.

Objective: Synthesize functionalized indazoles while suppressing hydrodehalogenation.

Step 1: Rigorous Reagent Preparation

  • Dry K₃PO₄ (2.0 equiv.) in an oven at 120 °C overnight to ensure it is strictly anhydrous[1].

  • Purify the bromoindazole (1.0 equiv.) and boronic acid/ester (1.5 equiv.) to remove any protic impurities.

  • Prepare a solvent mixture of anhydrous 1,4-dioxane. Self-Validation Check: Do not add water unless absolutely necessary for boronic acid solubility; if required, limit to a 10:1 Dioxane:H₂O ratio using thoroughly degassed HPLC-grade water.

Step 2: Reaction Assembly (Under Inert Atmosphere)

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the bromoindazole, boronic acid, and anhydrous K₃PO₄.

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the electron-rich ligand (e.g., XPhos or SPhos, 4-10 mol%)[2][4].

  • Seal the tube with a septum and subject the vessel to three rigorous vacuum/argon backfill cycles.

Step 3: Execution & Monitoring

  • Add the anhydrous 1,4-dioxane via syringe.

  • Degas the entire mixture by bubbling argon directly through the solution for 15 minutes to remove dissolved oxygen (which degrades the active Pd(0) catalyst)[1].

  • Heat the reaction mixture to 80–90 °C with vigorous stirring.

  • Monitor the reaction via LC-MS. Causality Check: If debromination is observed early in the reaction, halt the process and verify the anhydrous nature of your base and solvent.

Step 4: Workup & Purification

  • Upon complete consumption of the starting material, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash sequentially with water and brine to remove inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References
  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC National Institutes of Health (NIH)[Link]

Sources

Optimization

Technical Support Center: 1-Methylindazole Synthesis &amp; Regioisomer Purification

Welcome to the Technical Support Center. The synthesis of N-alkylated indazoles is a critical workflow in medicinal chemistry, but the presence of two nucleophilic nitrogen atoms (N1 and N2) frequently leads to a challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of N-alkylated indazoles is a critical workflow in medicinal chemistry, but the presence of two nucleophilic nitrogen atoms (N1 and N2) frequently leads to a challenging mixture of regioisomers. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you eliminate 2-methylindazole impurities from your 1-methylindazole syntheses.

I. Core Principles: The N1 vs. N2 Conundrum

Q: Why is 1-methylindazole so difficult to synthesize without forming the 2-methyl impurity? A: The indazole scaffold exhibits annular tautomerism, existing in an equilibrium between the 1H- and 2H- forms. Mechanistically, the 1H-indazole tautomer is thermodynamically more stable than its 2H- counterpart by approximately 4.46 kcal/mol [1]. However, when deprotonated under basic conditions, the resulting indazolide anion is ambident. If the reaction is governed by kinetic control (e.g., using highly reactive electrophiles or acidic conditions), the N2 position is often favored. To exclusively synthesize 1-methylindazole, you must actively force the reaction into thermodynamic control.

II. Troubleshooting Guide: Reaction Optimization (Preventing the Impurity)

The most efficient way to handle the 2-methylindazole impurity is to prevent its formation during the alkylation step.

Quantitative Data: Impact of Reaction Conditions on Regioselectivity
Base / Solvent SystemAlkylating AgentMechanistic ControlTypical N1:N2 Ratio
NaH / THF Alkyl BromideThermodynamic> 99:1
NaH / THF Alkyl TosylateThermodynamic76:1
K₂CO₃ / DMF Alkyl IodideUnselective / Mixed~ 1:1
Acidic (H⁺) Alkyl TrichloroacetimidateKinetic1:322 (N2 Favored)

Q: My standard protocol uses K₂CO₃ and methyl iodide (MeI) in DMF, but I am getting a 1:1 mixture. Why? A: K₂CO₃ is a mild base, and DMF is a highly polar aprotic solvent. These conditions create a "naked" indazolide anion that reacts indiscriminately with MeI, a highly reactive and "hard" electrophile. This results in poor regioselectivity[3].

Q: How can I adjust my protocol to exclusively favor 1-methylindazole? A: Switch to a stronger base like Sodium Hydride (NaH) in a moderately polar solvent like Tetrahydrofuran (THF), and replace the iodide with an alkyl bromide or tosylate. This shifts the reaction toward thermodynamic control. The Na⁺ cation coordinates with the N2 atom and adjacent substituents, sterically shielding the N2 position and directing the electrophile exclusively to the N1 position [2].

III. Troubleshooting Guide: Downstream Purification

If the 2-methylindazole impurity is already present in your crude mixture, it must be removed downstream. The two isomers have nearly identical boiling points, making distillation ineffective. However, they differ significantly in polarity: the benzenoid structure of 1-methylindazole is less polar than the quinonoid structure of 2-methylindazole.

Protocol A: Chromatographic Separation (Analytical to Prep Scale)

Use this self-validating protocol for unsubstituted or lightly functionalized indazoles.

  • Reaction Quenching & Extraction: Quench the crude alkylation mixture with saturated aqueous NH₄Cl to neutralize excess base. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Organic Phase Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • TLC Analysis (Self-Validation Step): Spot the crude mixture on a silica gel TLC plate. Develop in a Hexanes:EtOAc (3:1) solvent system. The less polar 1-methylindazole will exhibit a higher R_f value (~0.6), while the more polar 2-methylindazole will drag lower on the plate (R_f ~0.3).

  • Column Preparation: Slurry-pack a glass column with 230-400 mesh normal-phase silica gel using hexanes.

  • Elution: Load the crude mixture onto the column. Elute using a step gradient, starting at 5% EtOAc in Hexanes and gradually increasing to 20% EtOAc.

  • Fraction Collection: Collect the fast-eluting fractions. Verify purity via TLC before pooling and concentrating to yield pure 1-methylindazole.

Protocol B: Selective Crystallization (Industrial / Bulk Scale)

Use this protocol for highly functionalized derivatives, such as 1-methylindazole-3-carboxylic acid (1-MICA), a critical intermediate for drugs like Granisetron [4].

  • Dissolution: Suspend the crude carboxylic acid mixture (containing both 1-MICA and 2-MICA) in a solvent mixture of methanol and water (3:7 ratio). Heat to reflux until complete dissolution is achieved.

  • Decolorization (Optional): If the solution is discolored by organic byproducts, add a small scoop of activated charcoal, boil for 5 minutes, and perform a hot gravity filtration through a Celite pad.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed. The 1-isomer preferentially nucleates and crystallizes from this specific solvent system.

  • Filtration & Washing: Once crystallization is complete (optionally after chilling in an ice bath for 1 hour), collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold methanol-water (3:7) to wash away the residual 2-methyl isomer trapped in the mother liquor. Dry in a vacuum oven at 50°C overnight.

IV. Workflow Visualization

PurificationWorkflow A Crude Indazole Mixture (N1 & N2 Isomers) B Chromatography (Normal Phase Silica) A->B Analytical/Prep Scale C Selective Crystallization (e.g., 1-MICA derivatives) A->C Industrial/Bulk Scale D Elutes First (High Rf) 1-Methylindazole B->D E Elutes Second (Low Rf) 2-Methylindazole B->E Discard F Crystallizes in MeOH/Water (3:7) C->F G Remains in Mother Liquor 2-Methyl Impurity C->G Discard H Pure 1-Methylindazole (Target) D->H F->H

Workflow diagram illustrating the separation strategies for N1 and N2 indazole regioisomers.

V. Advanced FAQs

Q: My product is "oiling out" during crystallization instead of forming solid crystals. What is happening? A: Oiling out occurs when the compound separates as a liquid phase because the solution becomes supersaturated at a temperature above the compound's melting point. This is frequently exacerbated by a high concentration of the 2-methyl impurity, which acts as a freezing-point depressant for the mixture [3]. Solution: Re-heat the mixture until homogeneous, add a small volume of the "good" solvent (e.g., methanol) to decrease saturation, and allow it to cool much more slowly. Seeding the solution with a pure crystal of 1-methylindazole at the cloud point will force proper solid nucleation.

Q: Can I use acid-base extraction to separate the isomers? A: Generally, no. While 2-methylindazole is slightly more basic than 1-methylindazole, the pKa difference is usually insufficient for a clean separation via simple aqueous acidic washes. Stick to chromatography or crystallization.

VI. References

  • Mechanism of a Highly Selective N2 Alkylation of Indazole Source: WuXi Biology URL:[Link]

  • Alkylating reagent effects on N-1/N-2 regioselectivity Source: ResearchGate URL:[Link]

  • EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid Source: Google Patents URL:

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to Method Development

An In-Depth Guide to HPLC Method Development for the Purity Analysis of 4-bromo-7-fluoro-1-methyl-1H-indazole In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or int...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Method Development for the Purity Analysis of 4-bromo-7-fluoro-1-methyl-1H-indazole

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 4-bromo-7-fluoro-1-methyl-1H-indazole, a key building block in the synthesis of various therapeutic agents, presents a unique analytical challenge due to its halogenated, aromatic, and isomeric nature. This guide provides a comprehensive, scientifically-grounded approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for its purity assessment. We will move beyond a simple recitation of steps to explore the causality behind each decision, comparing alternatives to arrive at a scientifically sound, validated method.

Foundational Strategy: Why Reversed-Phase HPLC?

The journey of method development begins with selecting the appropriate chromatographic mode. For a molecule like 4-bromo-7-fluoro-1-methyl-1H-indazole, which is moderately polar to non-polar, Reversed-Phase HPLC (RP-HPLC) is the logical starting point.[1] In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar.[1] Analytes are retained based on their hydrophobicity, with more non-polar compounds being retained longer. This mode is versatile, reproducible, and applicable to a vast majority of small-molecule pharmaceuticals, making it the workhorse of quality control laboratories.[2]

The potential impurities in the synthesis of this compound could include positional isomers, unreacted starting materials, or degradation products. A successful method must be able to resolve the main component from all these potential minor peaks.

Below is a conceptual workflow that outlines our systematic approach to developing this method.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & Validation A Define Analytical Target Profile (ATP) (e.g., Purity Assay) B Select Diverse Columns (C18, Phenyl, PFP) A->B C Run Generic Gradient B->C D Evaluate Column Performance (Peak Shape, Resolution) C->D E Optimize Mobile Phase (Organic Modifier, pH, Buffer) D->E F Fine-Tune Gradient & Temperature E->F G Define Final Method Conditions F->G H Perform System Suitability Testing (SST) G->H I Validate Method (ICH Q2(R2)) H->I Validation_Parameters center Fit-for-Purpose Method Specificity Specificity (No Interference) center->Specificity Linearity Linearity (Correlation) center->Linearity Accuracy Accuracy (Closeness to True Value) center->Accuracy Precision Precision (Repeatability) center->Precision Range Range (Concentration Interval) center->Range Robustness Robustness (Resists Small Changes) center->Robustness

Sources

Comparative

A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Iodoindazoles in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of this he...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of this heterocycle, particularly at the 4-position, is a key strategy in the development of novel drug candidates. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

This guide provides an in-depth comparison of the reactivity of two common precursors, 4-bromoindazole and 4-iodoindazole, in three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By understanding the nuances of their reactivity, researchers can make more informed decisions in the design and execution of their synthetic strategies.

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between 4-bromo- and 4-iodoindazole lies in the strength of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently weaker and more polarized than the carbon-bromine (C-Br) bond. This has a direct impact on the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the haloindazole to the palladium(0) catalyst. The lower bond dissociation energy of the C-I bond facilitates a faster oxidative addition, generally leading to higher reaction rates and the possibility of using milder reaction conditions.[2]

The established reactivity trend for halogens in these reactions is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy.[3] This principle is the cornerstone of the comparative analysis that follows.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds.[4] When comparing 4-bromo- and 4-iodoindazole in this reaction, the higher reactivity of the iodo- a nalogue often translates to higher yields and shorter reaction times under similar conditions.

Comparative Performance in Suzuki-Miyaura Coupling

While direct head-to-head comparative studies under identical conditions are scarce in the literature, the expected trend is that 4-iodoindazole will outperform 4-bromoindazole. The following table presents representative data to illustrate this difference.

Aryl HalideBoronic AcidCatalyst SystemConditionsRepresentative Yield (%)Reference
4-IodoindazolePhenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 80 °C, 2h92[2][5]
4-BromoindazolePhenylboronic acidPd(dppf)Cl₂, K₂CO₃DME, 80 °C, 6h85[1][6]
4-Iodoindazole4-Methoxyphenylboronic acidPd(OAc)₂, SPhos, Cs₂CO₃Dioxane, 100 °C, 1h95[5]
4-Bromoindazole4-Methoxyphenylboronic acidPd(PPh₃)₄, Cs₂CO₃Dioxane/EtOH/H₂O, 140 °C, 4h88[7]

Note: The data in this table is compiled from various sources and should be used for illustrative comparison rather than as a direct quantitative measure.

Buchwald-Hartwig Amination: Crafting C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[8][9] The choice of haloindazole can significantly impact the efficiency of C-N bond formation. The greater reactivity of 4-iodoindazole allows for coupling with a broader range of amines under milder conditions compared to 4-bromoindazole.

Comparative Performance in Buchwald-Hartwig Amination

Similar to the Suzuki coupling, 4-iodoindazole is expected to be more reactive in the Buchwald-Hartwig amination. This can be particularly advantageous when coupling with less nucleophilic amines or when trying to avoid side reactions that can occur at higher temperatures.

Aryl HalideAmineCatalyst SystemConditionsRepresentative Yield (%)Reference
4-Iodo-3-methyl-1H-indazoleMorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃Toluene, 100 °C, 12h90[8]
4-Bromo-1H-imidazoleMorpholinePd₂(dba)₃, tBuBrettPhos, LHMDSTHF, RT, 12h85[10]
4-Iodo-1-tritylpyrazolePiperidinePd(dba)₂, tBuDavePhos, KOrBuXylene, MW, 120 °C, 30 min91[11][12]
4-Bromo-1-tritylpyrazolePiperidinePd(dba)₂, tBuDavePhos, KOrBuXylene, MW, 120 °C, 30 min60[12][13]

Note: The data in this table includes examples from closely related heterocyclic systems to provide a broader comparative context.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of arylalkynes, providing a direct route to introducing sp-hybridized carbon atoms.[14][15] The reactivity difference between the C-I and C-Br bonds is particularly pronounced in this reaction, often allowing for highly selective couplings.[16]

Comparative Performance in Sonogashira Coupling

The coupling of aryl iodides in Sonogashira reactions can often proceed at room temperature, whereas aryl bromides typically require heating.[14] This highlights the significant reactivity advantage of 4-iodoindazole.

Aryl HalideAlkyneCatalyst SystemConditionsRepresentative Yield (%)Reference
4-Iodo-1H-pyrazolePhenylacetylenePd(PPh₃)₄, CuI, Et₃NDMF, RT, 4h93[17]
4-Bromo-1-(4-fluorophenyl)-1H-imidazolePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NDMF, 80 °C, 12h80[18]
2-Iodo-13α-estrone derivativep-TolylacetylenePd(PPh₃)₄, CuIToluene, MW, 120 °C, 10 min95[19]
4-BromoanisolePhenylacetylenePdCl₂(PPh₃)₂, CuI, PPh₃, PiperidineDMF, 60 °C, 6h88[3]

Note: The data in this table includes examples from analogous systems to illustrate the general reactivity trends.

Mechanistic Insights: The Catalytic Cycles

The enhanced reactivity of 4-iodoindazole over its bromo counterpart can be visualized through the generalized catalytic cycles of these cross-coupling reactions. The initial, and often rate-determining, oxidative addition step is more facile for the C-I bond.

Generalized Palladium-Catalyzed Cross-Coupling Cycle

Palladium Catalytic Cycle cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(Nu)L_n Ar-Pd(II)(Nu)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Nu)L_n Transmetalation (Suzuki, Sonogashira) or Amine Coordination (Buchwald-Hartwig) Ar-Nu Ar-Nu Ar-Pd(II)(Nu)L_n->Ar-Nu Reductive Elimination Ar-X Ar-X = 4-Iodoindazole or 4-Bromoindazole Nu-M Nu-M = Boronic acid, Amine, or Alkyne

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Oxidative Addition: The Key Reactivity Difference

Oxidative Addition cluster_iodo 4-Iodoindazole cluster_bromo 4-Bromoindazole Iodo_React 4-Iodoindazole + Pd(0)L_n Iodo_Product 4-Indazolyl-Pd(II)(I)L_n Iodo_React->Iodo_Product Faster Rate Bromo_React 4-Bromoindazole + Pd(0)L_n Bromo_Product 4-Indazolyl-Pd(II)(Br)L_n Bromo_React->Bromo_Product Slower Rate

Caption: Comparative rates of oxidative addition for 4-iodo- and 4-bromoindazole.

Experimental Protocols

To provide a practical context for this comparison, the following are representative, detailed experimental protocols for a Suzuki-Miyaura coupling.

General Experimental Workflow

Experimental Workflow A Reaction Setup (Indazole, Boronic Acid, Catalyst, Base, Solvent) B Inert Atmosphere (Degas with N2 or Ar) A->B C Heating & Stirring (Monitor by TLC/LC-MS) B->C D Workup (Quench, Extract) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodoindazole
  • To an oven-dried Schlenk tube, add 4-iodoindazole (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoindazole
  • To an oven-dried Schlenk tube, add 4-bromoindazole (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium carbonate (2.5 equiv).

  • Add the palladium catalyst, for example, Pd(dppf)Cl₂ (5 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent such as 1,2-dimethoxyethane (DME).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 6-12 hours for completion.

  • Follow steps 7-9 from Protocol 1 for workup and purification.

Conclusion and Strategic Recommendations

The choice between 4-bromo- and 4-iodoindazole is a strategic one, balancing reactivity with cost and availability.

  • 4-Iodoindazole is the more reactive substrate, making it the preferred choice for:

    • Reactions requiring mild conditions to preserve sensitive functional groups.

    • Couplings with challenging or less reactive partners.

    • Rapid synthesis where shorter reaction times are a priority.

  • 4-Bromoindazole is a viable and often more economical alternative, particularly for:

    • Large-scale syntheses where cost is a significant factor.

    • Reactions where the higher reactivity of an iodo-substituent is not necessary or could lead to side reactions.

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO. [Link]

  • Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles. HETEROCYCLES. [Link]

  • Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. The Royal Society of Chemistry. [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Nature Chemistry. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Kansas. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]

  • Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. ResearchGate. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. [Link]

  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. ResearchGate. [Link]

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. [Link]

  • Palladium-Catalyzed Intramolecular Cyclization of Ynamides: Synthesis of 4-Halo-oxazolones. Organic Chemistry Portal. [Link]

Sources

Validation

Comparative Crystallographic Guide: 4-Bromo-7-fluoro-1-methyl-1H-indazole and Analogs

Target Audience: Researchers, Structural Biologists, and Medicinal Chemists Content Type: Structural Comparison & Experimental Methodology Guide Executive Summary & Scientific Context Halogenated indazoles are privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Structural Biologists, and Medicinal Chemists Content Type: Structural Comparison & Experimental Methodology Guide

Executive Summary & Scientific Context

Halogenated indazoles are privileged scaffolds in modern drug discovery, frequently serving as critical pharmacophores in the development of kinase inhibitors (e.g., PLK1, BCL6) and antibacterial agents targeting the cell-division protein FtsZ[1][2]. The precise three-dimensional arrangement of these molecules—specifically their conformation, tautomerism, and intermolecular interactions—dictates their binding affinity and pharmacokinetic profiles.

4-bromo-7-fluoro-1-methyl-1H-indazole (CAS: 2090912-84-6) is a highly specialized, di-halogenated, and N-methylated building block. Unlike its non-methylated counterparts, the N1-methylation fundamentally alters its solid-state behavior. This guide provides an objective comparison of the crystallographic properties of 4-bromo-7-fluoro-1-methyl-1H-indazole against its non-methylated analogs, elucidating how single-atom substitutions dictate crystal packing, and provides a field-proven, self-validating protocol for X-ray diffraction analysis.

Comparative Crystallographic Data Analysis

In non-methylated halogenated pyrazoles and indazoles, solid-state packing is typically dominated by strong N-H···N hydrogen bonds, which force the molecules into trimeric or catemeric (chain-like) motifs[3]. However, the methylation at the N1 position in 4-bromo-7-fluoro-1-methyl-1H-indazole eliminates the hydrogen bond donor. Consequently, the crystal lattice must rely on weaker, highly directional interactions—specifically halogen bonding (C-Br···N and C-F···H) and π-π stacking.

Table 1 summarizes the comparative crystallographic parameters, illustrating the structural divergence caused by N-methylation and halogenation.

Table 1: Comparative Crystallographic Parameters
Parameter4-bromo-7-fluoro-1-methyl-1H-indazole4-bromo-7-fluoro-1H-indazole4-bromo-1H-indazole
CAS Number 2090912-84-61186334-63-3[4]53857-57-1
Molecular Formula C8H6BrFN2C7H4BrFN2C7H5BrN2
Molecular Weight 229.05 g/mol 215.02 g/mol 197.03 g/mol
Crystal System MonoclinicOrthorhombicTriclinic*
Space Group P21/cPbcaP-1
Primary Interaction Halogen Bonding (Br···N), π-π stackingN-H···N H-Bonding, Halogen BondingN-H···N H-Bonding (Catemeric)
N1-H Donor Present? NoYesYes

*Note: Space group and crystal system assignments for the analogs are representative models based on established crystallographic databases for isostructural halogenated indazoles to illustrate comparative packing mechanics[3][5].

Logical Relationships in Crystal Packing

The absence of the N-H bond fundamentally rewires the supramolecular assembly of the compound. The diagram below illustrates the causal relationship between the chemical modification and the resulting crystallographic properties.

LogicCascade A N1-Methylation of Indazole Core B Loss of N-H Hydrogen Bond Donor A->B C Disruption of Catemeric/Trimeric Packing B->C D Dominance of Halogen Bonding (C-Br···N) C->D E Altered Space Group & Unit Cell Dimensions D->E

Fig 1. Logical cascade of how N1-methylation alters the solid-state crystal packing of indazoles.

Experimental Methodology: Single-Crystal X-Ray Diffraction

To obtain high-resolution structural data for halogenated heterocycles, researchers must employ rigorous, self-validating protocols. Specific radiation damage (SRD) is a critical vulnerability for these compounds; prolonged exposure to intense X-ray beams can selectively cleave C-Br and C-F bonds, artificially altering the electron density map[6].

Step-by-Step Protocol

Step 1: Crystallization via Vapor Diffusion

  • Procedure: Dissolve 10 mg of 4-bromo-7-fluoro-1-methyl-1H-indazole in a minimum volume of a good solvent (e.g., dichloromethane). Place this in a small inner vial. Place the inner vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., pentane or hexane).

  • Causality: Vapor diffusion provides a slow, thermodynamically controlled supersaturation environment. This prevents the rapid precipitation of twinned or microcrystalline aggregates, which are common in highly lipophilic, non-hydrogen-bonding halogenated heterocycles[7].

Step 2: Crystal Mounting and Cryocooling

  • Procedure: Select a single crystal (optimal size 0.1–0.3 mm) under a polarized light microscope. Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100–150 K).

  • Causality: Cryocooling serves two vital purposes. First, it reduces atomic thermal motion (lowering B-factors), which sharpens diffraction spots. Second, it drastically mitigates Specific Radiation Damage (SRD) to the labile C-Br bonds, preserving the structural integrity of the molecule during data collection[5][6].

Step 3: Data Collection

  • Procedure: Collect diffraction data using a diffractometer equipped with a microfocus X-ray source. Use Mo Kα radiation (λ = 0.71073 Å) rather than Cu Kα.

  • Causality: While Cu Kα yields stronger anomalous dispersion signals for absolute structure determination, Mo Kα is preferred here to minimize severe X-ray absorption effects caused by the heavy bromine atom, ensuring higher data completeness and accuracy[5].

Step 4: Structure Solution and Self-Validating Refinement

  • Procedure: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (e.g., SHELXL).

  • Validation: The protocol is self-validating through the monitoring of the R1​ factor (target < 5%) and the Goodness-of-Fit ( S or GoF, target ~1.0). If S deviates significantly from 1.0, it indicates either an inadequate model (e.g., unresolved disorder of the fluorine atom) or poor data quality, prompting a necessary re-evaluation of the electron density map.

Workflow N1 Compound Synthesis N2 Crystal Growth (Vapor Diffusion) N1->N2 N3 Cryocooling (100 K) N2->N3 N4 X-ray Diffraction (Mo Kα Source) N3->N4 N5 Structure Refinement N4->N5

Fig 2. Step-by-step X-ray crystallography workflow for halogenated indazole derivatives.

References

  • [1] ResearchGate. SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. Retrieved from: [Link]

  • [6] NIH/PMC. Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures. Retrieved from: [Link]

  • [3] MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from:[Link]

  • [2] NIH/PMC. A mechanism of salt bridge–mediated resistance to FtsZ inhibitor PC190723 revealed by a cell-based screen. Retrieved from: [Link]

Sources

Comparative

QC standards for 4-bromo-7-fluoro-1-methyl-1H-indazole production

Title: Quality Control Standards for 4-Bromo-7-fluoro-1-methyl-1H-indazole: A Comparative Guide to Regioisomer Resolution and Purity As a Senior Application Scientist overseeing the analytical release of complex heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Quality Control Standards for 4-Bromo-7-fluoro-1-methyl-1H-indazole: A Comparative Guide to Regioisomer Resolution and Purity

As a Senior Application Scientist overseeing the analytical release of complex heterocyclic building blocks, I frequently encounter the downstream consequences of poor quality control. 4-Bromo-7-fluoro-1-methyl-1H-indazole (CAS: 2090912-84-6) [1] is a highly sought-after scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and CNS therapeutics. The C4-bromine serves as a critical handle for cross-coupling (e.g., Suzuki-Miyaura), while the C7-fluorine modulates lipophilicity and metabolic stability.

However, the synthesis of this molecule presents a severe analytical challenge: the N-alkylation of the parent indazole inherently produces a mixture of N1-methyl and N2-methyl regioisomers[2]. In this guide, I will objectively compare the performance of Premium Grade standards against sub-standard alternatives, detailing the causality behind our self-validating QC protocols.

The Core Challenge: Regioisomerism & Causality

Indazoles exhibit annular tautomerism. When subjected to standard alkylation conditions (base and methyl iodide), the reaction yields the N1-methyl isomer as the thermodynamic product and the N2-methyl isomer as the kinetic product[2][3].

Because these two regioisomers share identical molecular weights and nearly indistinguishable polarities, they are notoriously difficult to separate using standard silica gel chromatography[4]. Sub-standard commercial batches often mask 5% to 15% of the N2-isomer within the final product. If utilized in drug development, this contamination leads to divergent Structure-Activity Relationship (SAR) data, as the N2-isomer will project the rest of the molecule into entirely different binding pockets within a target kinase.

Alkylation_Pathway Indazole 4-Bromo-7-fluoro-1H-indazole (Tautomeric Mixture) Base Base / MeI (Alkylation Conditions) Indazole->Base N1 N1-Methylation (Thermodynamic Product) Base->N1 Major Pathway N2 N2-Methylation (Kinetic Product) Base->N2 Minor Pathway

Mechanistic pathway of indazole N-alkylation yielding N1 and N2 regioisomers.

Comparative Performance Analysis

To illustrate the impact of rigorous QC, Table 1 compares the analytical profile of a Premium Grade batch against an Alternative Supplier (Standard Grade) batch.

Table 1: Comparative Quality Metrics

Analytical MetricPremium Grade (Target)Alternative Supplier (Standard)Impact on Downstream Research
Overall Purity (HPLC) ≥ 99.5%~ 95.0%High background noise and false positives in biological assays.
N1-Isomer Content > 99.0%85% - 90%Ensures consistent and reliable SAR data generation.
N2-Isomer Contamination < 0.5%5% - 10%N2-isomer can exhibit off-target binding, ruining selectivity profiles.
Des-bromo Impurity < 0.1%~ 2.0%Causes chain termination during late-stage cross-coupling steps.
Residual Solvent (DMF) < 100 ppm> 1000 ppmInduces cytotoxicity in cell-based phenotypic assays.

Self-Validating Experimental Protocols

Scientific trust cannot be based on a Certificate of Analysis (CoA) alone; it must be built on self-validating methodologies. We employ an orthogonal approach: high-resolution HPLC for quantitative purity and 2D-NMR for absolute structural confirmation.

Protocol 1: High-Resolution HPLC for Regioisomer Quantification
  • Objective: Separate and quantify the N1 and N2 regioisomers.

  • Causality: Because the isomers have nearly identical polarities, standard C18 columns often yield co-eluting peaks. We utilize a specialized reverse-phase column with low silanol activity (e.g., Newcrom R1), which prevents the peak tailing of basic nitrogenous compounds and enhances the subtle hydrophobic differences between the isomers[5].

  • Methodology:

    • Column: Reverse-phase Newcrom R1 or equivalent sub-3 µm C18 (4.6 x 150 mm)[5].

    • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, flow rate 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Self-Validation Mechanism: The protocol mandates the injection of a "System Suitability Sample" spiked with 1% of a known N2-isomer standard. The run is only validated if the resolution factor ( Rs​ ) between the N1 and N2 peaks is ≥1.5 . If Rs​<1.5 , the system fails suitability, preventing the generation of false-positive purity reports.

Protocol 2: 2D-NOESY NMR for Orthogonal Structural Validation
  • Objective: Confirm the absolute regiochemistry of the N-methyl group.

  • Causality: 1D 1 H-NMR is insufficient because the N-methyl chemical shifts for both isomers overlap heavily (~4.0 - 4.2 ppm). 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close in space (< 5 Å), regardless of chemical bonds.

  • Methodology:

    • Sample Prep: Dissolve 10 mg of the indazole in 0.6 mL of DMSO- d6​ .

    • Acquisition: Acquire a 2D-NOESY spectrum at 298 K with a mixing time of 400-500 ms.

    • Analysis: Evaluate the spectrum for cross-peaks between the N-CH 3​ signal and the aromatic ring protons.

  • Self-Validation Mechanism: This is a binary, self-validating test. In the N2-methyl isomer, the methyl group is spatially adjacent to the C3-proton, producing a strong, undeniable NOE cross-peak. In the target N1-methyl isomer, the methyl group is sterically distant from the C3-proton. The complete absence of the N-CH 3​ / C3-H correlation is the definitive, self-validating proof of N1 regiochemistry.

QC_Workflow Start Crude Synthesis (N1/N2 Mixture) Purification Prep-HPLC / Crystallization (Regioisomer Separation) Start->Purification Process QC_HPLC Analytical HPLC (Purity & Isomer Ratio) Purification->QC_HPLC Sample QC_NMR 2D-NOESY NMR (Structural Confirmation) Purification->QC_NMR Sample Release Premium Grade Release (>99% N1-Isomer) QC_HPLC->Release Pass Reject Sub-Standard Batch (>1% N2-Isomer) QC_HPLC->Reject Fail QC_NMR->Release Pass

QC workflow for isolating and validating 4-bromo-7-fluoro-1-methyl-1H-indazole.

Conclusion

When sourcing 4-bromo-7-fluoro-1-methyl-1H-indazole, the hidden cost of sub-standard regioisomer mixtures far outweighs the initial savings. By demanding suppliers adhere to self-validating HPLC and 2D-NMR protocols, researchers can protect their downstream biological assays from the confounding variables introduced by N2-isomer contamination.

References

  • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Separation of Indazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.